molecular formula C41H87NO4S B082457 Ethylmethyldi(octadecyl)ammonium ethyl sulphate CAS No. 10378-14-0

Ethylmethyldi(octadecyl)ammonium ethyl sulphate

Cat. No.: B082457
CAS No.: 10378-14-0
M. Wt: 690.2 g/mol
InChI Key: ZTFPMLHJBJMKPX-UHFFFAOYSA-M
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Description

Ethylmethyldi(octadecyl)ammonium ethyl sulphate is a useful research compound. Its molecular formula is C41H87NO4S and its molecular weight is 690.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl-methyl-dioctadecylazanium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C39H82N.C2H6O4S/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40(4,7-3)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;1-2-6-7(3,4)5/h5-39H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFPMLHJBJMKPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CC)CCCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H87NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6065058
Record name 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate
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Molecular Weight

690.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10378-14-0
Record name 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1)
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Record name 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1)
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Record name 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1)
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Record name 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate
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Record name Ethylmethyldi(octadecyl)ammonium ethyl sulphate
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Foundational & Exploratory

Molecular Structure and Steric Hindrance of Dialkyl Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dialkyl quaternary ammonium salts (quats)—exemplified by compounds like Didecyldimethylammonium chloride (DDAC) or Distearyldimethylammonium chloride (DSDMAC)—occupy a critical niche in surfactant chemistry. Unlike their monoalkyl counterparts, which act primarily as micelle-forming antiseptics, dialkyl quats possess a unique packing parameter (


) driven by the steric bulk of two hydrophobic tails. This structural feature dictates their utility in vesicle formation, phase transfer catalysis (PTC), and fabric softening.

This guide dissects the interplay between steric hindrance and the physicochemical behavior of dialkyl quats. We examine how steric crowding at the nitrogen center creates a kinetic barrier during synthesis (Menshutkin reaction) while simultaneously governing thermodynamic stability (Hofmann elimination) and functional accessibility in catalytic cycles.

Molecular Architecture: The Steric Wedge

The efficacy of a dialkyl quat is defined by the geometry of its head group relative to its tail volume. In a tetra-coordinate nitrogen system, the four substituents adopt a tetrahedral geometry. However, the introduction of two long alkyl chains (



) distorts this symmetry, creating a "wedge" shape.
The Packing Parameter ( )

The steric influence of the dialkyl chains is best quantified by the critical packing parameter:



Where:
  • 
     = Volume of the hydrophobic tails.
    
  • 
     = Optimal surface area of the polar head group (sterically limited by the methyl groups).
    
  • 
     = Critical chain length.
    
Quat TypeSteric ProfilePacking Parameter (

)
Structure Formed
Monoalkyl (e.g., CTAB)Low steric bulk

Spherical Micelles
Dialkyl (e.g., DDAC)High steric bulk (Wedge)

Vesicles / Bilayers
Tri/Tetraalkyl Extreme steric shielding

Inverted Micelles

Application Insight: The "double-tail" steric bulk prevents tight curvature. This is why dialkyl quats are the standard for liposomal drug delivery (e.g., DOTAP) and fabric softeners , where bilayer sheets deposit onto fibers, providing lubricity.

Synthesis Kinetics: Overcoming the "Steric Hill"

The primary synthetic route for dialkyl quats is the Menshutkin Reaction (nucleophilic substitution of a tertiary amine with an alkyl halide). However, the second alkyl chain introduces significant steric drag.

The Kinetic Challenge

In an


 mechanism, the nucleophile (amine) must approach the electrophile (alkyl halide) from the backside.
  • Reaction:

    
    
    
  • Steric Retardation: As the branching or chain length of the amine increases, the rate constant (

    
    ) drops exponentially. The "cone angle" of the existing alkyl groups shields the nitrogen lone pair.
    
Solvent Effects & Protocol Adjustments

Standard non-polar solvents often fail for hindered dialkyl synthesis because the transition state involves charge separation (formation of the cation/anion pair).

  • Polar Aprotic Solvents (DMSO, Acetonitrile): These stabilize the transition state dipole without solvating the nucleophile too strongly, accelerating the reaction.

  • Leaving Group: For sterically hindered targets, Iodide (

    
    ) is preferred over Chloride (
    
    
    
    ) due to the longer C-I bond length, which reduces steric compression in the transition state.
Visualization: The Menshutkin Steric Filter

The following diagram illustrates the decision logic for synthesizing sterically hindered quats.

Menshutkin_Sterics Start Target: Dialkyl Quat Synthesis Check_Amine Analyze Amine Sterics (Branching at u03b1-carbon?) Start->Check_Amine Low_Steric Low Steric Hindrance (e.g., Dimethylamine) Check_Amine->Low_Steric Linear Chains High_Steric High Steric Hindrance (e.g., Diisopropylamine) Check_Amine->High_Steric Branched/ Bulky Groups Std_Cond Standard Conditions Solvent: Ethanol/Acetone Temp: Reflux (60-80°C) Low_Steric->Std_Cond Harsh_Cond Forced Conditions Solvent: Acetonitrile/DMSO Temp: High Pressure/120°C+ High_Steric->Harsh_Cond Result_Fast Fast Kinetics High Yield Std_Cond->Result_Fast Result_Slow Slow Kinetics Risk of Elimination Harsh_Cond->Result_Slow

Figure 1: Kinetic decision tree for Menshutkin synthesis based on steric hindrance of the amine precursor.

Stability: The Hofmann Elimination Threat

While steric bulk stabilizes the quat against nucleophilic attack, it destabilizes it thermally via Hofmann Elimination .

Mechanism of Degradation

In the presence of a base (or at high temperatures), a quaternary ammonium salt can degrade into a tertiary amine and an alkene.[1]

  • Steric Driver: The bulky quaternary head group is a poor leaving group.[2] However, its immense size creates steric strain. To relieve this, the molecule sacrifices a

    
    -hydrogen.
    
  • Regioselectivity: Unlike Zaitsev elimination (which favors the most substituted alkene), Hofmann elimination favors the least substituted alkene .[1][2][3]

    • Reason: The bulky head group blocks the base from accessing internal protons. The base grabs the most accessible (terminal) proton.

Critical Implication: In high-temperature applications (e.g., melt processing of polymers), dialkyl quats with ethyl or propyl chains are less stable than those with methyl head groups, as the


-hydrogens are more susceptible to elimination.

Functional Efficacy: Sterics in Action

Phase Transfer Catalysis (PTC)

In PTC, the quat transports an anion from an aqueous phase to an organic phase.[4][5]

  • Accessibility vs. Lipophilicity:

    • Too Little Sterics (Tetramethyl): The cation is too hydrophilic; it stays in the water.

    • Optimal Sterics (Tetrabutyl/Trioctyl): The cation is lipophilic enough to enter the organic phase.[4] The bulky alkyl chains prevent the anion from forming a tight ion pair with the nitrogen ("Naked Anion" effect), increasing reactivity.

    • Too Much Sterics: If the chains are too rigid or branched, they may sterically hinder the approach of the substrate to the active anion.

Antimicrobial Action

Dialkyl quats (e.g., DDAC) act by disrupting cell membranes.

  • The "Cut-Off" Effect: Chain lengths beyond C14 often show reduced activity.[6]

  • Steric Shielding: If the head group is too bulky (e.g., replacing methyls with benzyls or ethyls), the positive charge density is effectively "smeared" or shielded. This reduces the electrostatic attraction to the negatively charged bacterial cell wall, lowering potency.

Experimental Protocols

Protocol A: High-Pressure Synthesis of Sterically Hindered Dialkyl Quats

For the synthesis of N,N-didecyl-N,N-dimethylammonium iodide.

Reagents:

  • N,N-Dimethyldecylamine (1.0 eq)

  • 1-Iododecane (1.2 eq) [Use Iodide for faster kinetics]

  • Solvent: Acetonitrile (Dry, HPLC grade)

Workflow:

  • Dissolution: Dissolve 10 mmol of amine in 20 mL Acetonitrile under

    
     atmosphere.
    
  • Addition: Add 1-Iododecane dropwise.

  • Thermal Activation:

    • Standard: Reflux at 82°C for 48 hours.

    • Accelerated (Steric Compensation): Seal in a pressure tube (Q-tube or autoclave). Heat to 110°C for 12 hours. (Higher temp overcomes the steric activation energy barrier).

  • Purification:

    • Evaporate solvent in vacuo.

    • Recrystallize from Ethyl Acetate/Hexane (1:1). Note: Dialkyl quats are often waxy; cold crystallization (-20°C) is required.

  • Validation: Check for disappearance of amine peak in TLC/NMR.

Protocol B: Assessing Steric Stability (Hofmann Stress Test)

Workflow:

  • Dissolve Quat (1g) in 10% NaOH solution.

  • Heat to 100°C for 4 hours.

  • Extract organics with hexane.

  • GC-MS Analysis: Look for the formation of 1-decene (Hofmann product) and N,N-dimethyldecylamine .

    • Interpretation: High levels of alkene indicate poor thermal/steric stability.

Visualizing the Degradation Pathway

The following diagram details the steric clash that forces the Hofmann elimination pathway.

Hofmann_Elimination Quat Dialkyl Quat (Sterically Crowded) Transition Transition State (Steric Clash prevents internal attack) Quat->Transition Heat Base Base (OH-) Base->Transition Proton_Abs Abstraction of Terminal u03b2-Proton Transition->Proton_Abs Least Hindered Path Products Products: Tertiary Amine + Terminal Alkene Proton_Abs->Products Elimination

Figure 2: Mechanism of Hofmann Elimination driven by steric crowding at the quaternary center.

References

  • Allen, M. (2025). Hofmann Elimination Reaction: Mechanism & Applications. Allen Institute. 1[4][7]

  • Dalal Institute. (2023). Phase Transfer Catalysis: Mechanisms and Applications. Dalal Institute. 5

  • Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Medicinal Chemistry Research. 8

  • Schleicher, J. (2018). Kinetics and Solvent Effects in the Synthesis of Ionic Liquids. KU ScholarWorks. 7

  • BenchChem. (2025).[4] Phase-Transfer Catalysis with Quaternary Ammonium Salts: Troubleshooting & Optimization. BenchChem Technical Support. 4

Sources

Core Topic: Elucidating the Aggregation Behavior of Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate Through Critical Micelle Concentration (CMC) Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the Critical Micelle Concentration (CMC) of ethylmethyldi(octadecyl)ammonium ethyl sulphate. As a double-chained cationic surfactant, this molecule holds significant promise in advanced applications, including the formulation of vesicles and nanocarriers for drug delivery. Given the absence of readily available CMC data in public literature for this specific compound, this document serves as a foundational guide for researchers, empowering them to empirically determine this crucial parameter. We will explore the underlying principles of micellization, detail robust experimental protocols, and discuss the key factors that modulate surfactant self-assembly.

Introduction: The Imperative of the Critical Micelle Concentration

Surfactants are amphiphilic molecules that, in aqueous solutions, exhibit two fundamental behaviors: adsorption at interfaces and self-assembly into supramolecular structures. Below a certain concentration, surfactant monomers primarily migrate to surfaces, reducing the surface tension. However, once the surface is saturated, a remarkable transition occurs: the monomers begin to aggregate in the bulk solution to form organized structures, most commonly micelles. The concentration at which this spontaneous self-assembly begins is known as the Critical Micelle Concentration (CMC).[1][2]

For drug development professionals, the CMC is not merely a physical chemistry curiosity; it is a critical formulation parameter.[3] Micelles act as nanoscale solubilization reservoirs for hydrophobic active pharmaceutical ingredients (APIs), enhancing their bioavailability. The stability, size, and loading capacity of these drug delivery vehicles are intrinsically tied to the CMC. Therefore, its accurate determination is a cornerstone of rational formulation design. This compound, with its two long hydrophobic octadecyl chains, is structurally predisposed to form bilayer structures like vesicles, making the study of its aggregation behavior particularly relevant.[4][5]

Physicochemical Profile and Structural Considerations

While specific experimental data for this compound is sparse, we can infer its properties based on its structure and related compounds.

PropertyValue / DescriptionSource
Chemical Name N-Ethyl-N,N-dimethyl-N,N-dioctadecylammonium ethyl sulphateInferred from Topic
Classification Double-Chained Cationic Quaternary Ammonium Surfactant[6]
Inferred Structure A quaternary nitrogen atom bonded to one ethyl group, one methyl group, and two octadecyl (C18) chains, with an ethyl sulphate counter-ion.-
Expected Behavior Due to its two long alkyl chains, it is expected to have a very low CMC and a strong tendency to form vesicles or lamellar phases in aqueous solutions.[4][5]
Critical Micelle Concentration (CMC) To be determined empirically. This guide provides the necessary protocols.-

Core Methodologies for CMC Determination

The CMC is identified by detecting an abrupt change in a physical property of the surfactant solution as a function of concentration.[3][7] We present three robust, field-proven methods suitable for an ionic surfactant like the one .

Conductometry: Leveraging Ionic Properties

Expertise & Causality: This method is ideal for ionic surfactants.[3][8] Below the CMC, the surfactant behaves as a strong electrolyte, and the solution's conductivity increases linearly with the concentration of free-moving ions. When micelles form, the individual surfactant cations aggregate. While the micelle itself is charged, its mobility is significantly lower than that of the individual ions. Furthermore, a fraction of the counter-ions (ethyl sulphate) becomes associated with the micelle, further reducing the number of free charge carriers per surfactant molecule. This leads to a distinct and sharp decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear segments marks the CMC.[3]

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in high-purity, deionized water (conductivity < 1 µS/cm).

  • Serial Dilutions: Prepare a series of at least 15-20 dilutions spanning the expected CMC range. For a double-chained surfactant, this range will be very low, likely in the micromolar to low millimolar range.

  • Equilibration & Measurement: Allow each solution to reach thermal equilibrium in a constant temperature water bath (e.g., 25°C ± 0.1°C). Measure the specific conductivity of each solution using a calibrated conductivity meter.

  • Data Plotting: Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

  • CMC Determination: Identify the two linear regions in the plot. The concentration at the intersection of the regression lines for these two regions is the CMC.

Trustworthiness: The protocol is self-validating. The clear, sharp break in the plot provides a non-ambiguous endpoint, making the method highly reproducible and reliable for ionic surfactants.

Caption: Experimental workflow for CMC determination via conductometry.

Surface Tensiometry: Probing the Air-Water Interface

Expertise & Causality: This is a fundamental method for characterizing any surfactant.[8] Surfactant monomers are highly active at the air-water interface, where their hydrophobic tails can escape the aqueous environment. This adsorption lowers the surface tension of the water. As concentration increases, the interface becomes progressively packed with monomers, causing a steep drop in surface tension. At the CMC, the interface becomes saturated. Any further addition of surfactant results in the formation of micelles in the bulk solution rather than further crowding the interface. Consequently, the surface tension remains relatively constant above the CMC.[1][2][8] The CMC is found at the inflection point of the surface tension vs. log(concentration) plot.

Experimental Protocol:

  • Solution Preparation: Prepare a series of solutions as described for conductometry.

  • Instrument Calibration: Calibrate a tensiometer (using a Du Noüy ring or Wilhelmy plate) with high-purity water at a constant temperature.

  • Measurement: Measure the surface tension of each solution, ensuring the ring or plate is thoroughly cleaned between measurements to prevent cross-contamination.

  • Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The plot will show a sharp break. The concentration at this transition point, where the surface tension plateaus, is the CMC.[8]

Fluorescence Probe Spectroscopy: Sensing the Microenvironment

Expertise & Causality: This sensitive technique uses a hydrophobic fluorescent probe, such as pyrene, to detect the formation of the nonpolar micellar core.[7][8] In the polar aqueous environment below the CMC, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the highly hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrocarbon-like core of the micelles. This change in the probe's microenvironment causes distinct changes in its fluorescence spectrum, particularly in the ratio of the first and third vibronic peaks (I₁/I₃). A plot of this ratio against surfactant concentration shows a sigmoidal transition, with the inflection point corresponding to the CMC.[7][8]

Experimental Protocol:

  • Probe & Surfactant Solutions: Prepare a stock solution of pyrene in a volatile solvent like acetone. Prepare surfactant dilutions as in the other methods.

  • Sample Preparation: Add a minuscule, constant aliquot of the pyrene stock to each surfactant dilution. The final pyrene concentration should be very low (~1 µM) to avoid self-quenching. Gently agitate and allow the solvent to evaporate completely.

  • Equilibration: Allow the solutions to equilibrate for several hours in the dark to ensure complete partitioning of the probe.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (e.g., at 334 nm) and record the emission spectrum. Measure the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) peaks.

  • Data Plotting: Plot the intensity ratio I₁/I₃ versus the logarithm of the surfactant concentration.

  • CMC Determination: Fit the data to a sigmoidal (Boltzmann) function. The concentration at the midpoint of the transition is the CMC.

Key Factors Modulating the Critical Micelle Concentration

The CMC is not an absolute constant. It is highly sensitive to the molecular structure of the surfactant and the conditions of the solution. Understanding these relationships is crucial for formulation design.

G cluster_factors Modulating Factors CMC Critical Micelle Concentration (CMC) AlkylChain Hydrophobic Chain Length (2 x C18) AlkylChain->CMC Longer chains significantly DECREASE CMC Temp Temperature Temp->CMC Complex relationship, often shows a minimum Electrolytes Added Electrolytes (e.g., NaCl, Buffers) Electrolytes->CMC Shield headgroup repulsion, DECREASE CMC Counterion Counter-ion (Ethyl Sulphate) Counterion->CMC Stronger binding DECREASES CMC

Caption: Primary factors influencing the CMC of an ionic surfactant.

  • Hydrophobic Chain Length: This is a dominant factor. The addition of hydrophobic groups increases the molecule's unfavorable interaction with water, providing a stronger thermodynamic drive for micellization. For double-chained surfactants like this compound, the two long C18 chains will result in a very low CMC compared to single-chained surfactants.[6]

  • Added Electrolytes: In a formulation buffer containing salts (e.g., PBS), the added ions will shield the electrostatic repulsion between the positively charged quaternary ammonium head groups. This reduces the energetic barrier to aggregation, causing the CMC to decrease significantly.[6]

  • Counter-ion: The ethyl sulphate counter-ion plays a role. Its size, hydration, and ability to bind to the micellar surface influence the net surface charge density, thereby affecting the CMC.

  • Temperature: The effect of temperature is often non-monotonic. For many ionic surfactants, the CMC value passes through a minimum as the temperature is increased. This is due to the complex interplay between changes in water structure and the solubility of the surfactant monomers.

Conclusion

References

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Montenegro, L. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. [Link]

  • Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Department of Physical Chemistry, Faculty of Pharmacy, Comenius University. [Link]

  • Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants. (2020). ResearchGate. [Link]

  • Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. (2023). MDPI. [Link]

  • Critical micelle concentration. Wikipedia. [Link]

  • Property of aqueous solution of dioctadecyl dimethyl ammonium chloride. (2025, August 9). ResearchGate. [Link]

  • Dimethyldioctadecylammonium bromide. Wikipedia. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir. [Link]

  • Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

Sources

Thermodynamic Stability & Degradation Kinetics of Ethyl Sulphate-Based Cationic Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of ethyl sulphate (


) based cationic surfactants (e.g., Mecetronium ethylsulfate). Unlike their halide counterparts (chlorides/bromides), ethyl sulphate surfactants possess a hybrid organic-inorganic counterion that significantly influences their physicochemical behavior. While they offer superior solubility and lower melting points—often utilized in pharmaceutical formulations and ionic liquids—they introduce a specific vulnerability: the hydrolysis of the ethyl sulphate anion. This guide delineates the operational boundaries for these compounds, identifying a safe pH window of 4.0–9.0 and a thermal ceiling of approximately 150°C for long-term processing.

Part 1: Structural & Thermodynamic Fundamentals

The Ethyl Sulphate Counterion Effect

In cationic surfactants, the counterion dictates the headgroup area (


), critical micelle concentration (CMC), and the Krafft temperature. The ethyl sulphate anion (

) is a "soft," bulky, organic ion compared to "hard" inorganic halides (

).
  • Lattice Energy & Solubility: The larger ionic radius and delocalized charge of

    
     reduce the crystal lattice energy of the surfactant salt. This results in lower Krafft points  and significantly higher aqueous solubility , making these surfactants ideal for high-concentration concentrates or cold-process formulations.
    
  • Micellization Thermodynamics: The ethyl group adds a small hydrophobic contribution to the counterion binding. This increases the counterion binding degree (

    
    ) compared to chlorides, leading to a lower CMC. The micellization process is entropy-driven (
    
    
    
    ), dominated by the hydrophobic effect of the surfactant tail, but the enthalpy of micellization (
    
    
    ) is often less endothermic for ethyl sulphates due to weaker hydration shells.
Comparative Thermodynamic Parameters

The following table summarizes the thermodynamic shift when replacing a Chloride counterion with Ethyl Sulphate for a standard Cetyltrimethylammonium (CTMA) surfactant.

ParameterCTMA-Chloride (

)
CTMA-Ethyl Sulphate (

)
Thermodynamic Driver
CMC (mM) ~0.9 - 1.0~0.6 - 0.8Increased hydrophobicity of counterion promotes aggregation.
Krafft Point (°C) ~25°C< 0°C (often liquid at RT)Reduced lattice energy (

) favors dissolution.
Counterion Binding (

)
0.6 - 0.70.7 - 0.8Stronger ion-pair association at the micelle surface.
Hydrolysis Potential None (Stable)Susceptible

ester linkage is the thermodynamic weak link.

Part 2: Chemical Stability (Hydrolysis Kinetics)

The primary instability mechanism for ethyl sulphate surfactants in aqueous media is the hydrolysis of the anion, not the cation. This reaction is pH-dependent and autocatalytic.

The Hydrolysis Mechanism

The ethyl sulphate anion is a mono-ester of sulfuric acid. In the presence of water, it undergoes hydrolysis to form ethanol and the bisulfate anion (


).


  • pH Drift: The formation of bisulfate (

    
    ) significantly acidifies the solution. As pH drops, the hydrolysis rate can increase (acid catalysis), leading to a runaway destabilization of the formulation.
    
  • Kinetics: The reaction follows pseudo-first-order kinetics at constant pH.

    • Acid Catalysis (pH < 4): Rapid hydrolysis via protonation of the ester oxygen.

    • Base Catalysis (pH > 9): Nucleophilic attack by

      
       on the sulfur or carbon atom.
      
    • Neutral Window (pH 4 - 9): Metastable region with negligible hydrolysis rates at room temperature.

Visualization of Degradation Pathways

DegradationPathways cluster_Hydrolysis Aqueous Pathway (pH Dependent) cluster_Thermal Thermal Pathway (>150°C) Surfactant Quat-Ethyl Sulphate (Surfactant) Hydrolysis Hydrolysis of Anion Surfactant->Hydrolysis pH < 4 or pH > 9 Hofmann Hofmann Elimination Surfactant->Hofmann Heat (>150°C) Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Bisulfate Bisulfate (HSO4-) (Acidic Species) Hydrolysis->Bisulfate pH_Drop pH Drop (Autocatalysis) Bisulfate->pH_Drop pH_Drop->Hydrolysis Feedback Loop Alkene Alpha-Olefin Hofmann->Alkene Amine Tertiary Amine Hofmann->Amine Acidic Salt Acidic Salt Hofmann->Acidic Salt H-EtSO4

Caption: Dual degradation pathways. Aqueous instability is driven by anion hydrolysis (left), while thermal instability is driven by cationic Hofmann elimination (right).

Part 3: Thermal Stability Profiles

While the ethyl sulphate anion is chemically reactive in water, the dry salt exhibits robust thermal stability, often exceeding 200°C. However, long-term exposure to heat triggers degradation.

Decomposition Mechanisms
  • Hofmann Elimination (Primary): For surfactants with alkyl chains

    
     containing 
    
    
    
    -hydrogens, the basicity of the system (even weak) at high temperatures facilitates E2 elimination.
    • Product:

      
      -Olefin + Tertiary Amine + Ethyl Sulfuric Acid.
      
  • Nucleophilic Substitution (Dealkylation): The ethyl sulphate anion can act as a nucleophile at very high temperatures, attacking the quaternary nitrogen methyl groups (Reverse Menschutkin).

    • Product: Tertiary Amine + Diethyl Sulfate (or Ethyl Methyl Sulfate).

Thermal Limits
  • TGA Onset: Typically 230°C - 250°C (dynamic heating at 10°C/min).

  • Isothermal Limit: 150°C for < 24 hours.

  • Processing Warning: Avoid prolonged storage of the melt above 100°C, as trace moisture can trigger hydrolysis, generating acid which then catalyzes thermal degradation.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Characterization (CMC & )

Objective: Determine the Critical Micelle Concentration and Gibbs Free Energy of micellization to validate surfactant purity and thermodynamic behavior.

Methodology:

  • Preparation: Prepare a 50 mM stock solution of the ethyl sulphate surfactant in HPLC-grade water (pH adjusted to 6.0 to prevent hydrolysis).

  • Conductivity Titration:

    • Use a conductivity meter with a flow-through cell (e.g., Mettler Toledo SevenExcellence).

    • Titrate water into the surfactant solution (dilution method) or surfactant into water (concentration method) at 25.0°C ± 0.1°C.

    • Record conductivity (

      
      ) vs. concentration (
      
      
      
      ).
  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .[1] The intersection of the two linear regions (pre-micellar and post-micellar) is the CMC.
    • Calculate Degree of Counterion Binding (

      
      ), where 
      
      
      
      is the ratio of the slopes (
      
      
      ).
    • Calculate

      
      :
      
      
      
      
      Where
      
      
      is the CMC in mole fraction units.
Protocol B: Accelerated Hydrolytic Stability Test

Objective: Quantify the hydrolysis rate of the ethyl sulphate anion to establish shelf-life specifications.

Methodology:

  • Sample Setup: Prepare 1% w/v surfactant solutions in three buffered systems:

    • Acetate Buffer (pH 4.0)

    • Phosphate Buffer (pH 7.0)

    • Borate Buffer (pH 9.0)

  • Incubation: Store samples at 40°C (ICH guideline) and 60°C (Accelerated).

  • Monitoring (Ion Chromatography):

    • System: Ion Chromatograph (e.g., Dionex ICS-6000) with a conductivity detector.

    • Column: Anion exchange column (e.g., IonPac AS11-HC).

    • Mobile Phase: KOH gradient.

    • Target: Measure the appearance of the Sulfate/Bisulfate peak (

      
      ) and the decrease of the Ethyl Sulphate peak  (
      
      
      
      ).
  • Validation Criteria:

    • Pass: < 5% hydrolysis after 6 months at 40°C/pH 7.

    • Fail: Detectable sulfate increase > 10% or pH shift > 0.5 units.

Stability Testing Workflow

StabilityWorkflow cluster_Screening Phase 1: Thermodynamic Screening cluster_Stress Phase 2: Stress Testing Start Start: New Formulation (EtSO4 Surfactant) CMC Measure CMC & Krafft Point (Protocol A) Start->CMC Solubility Solubility Check (4°C & 25°C) CMC->Solubility Decision1 CMC < 1mM? Krafft < 0°C? Solubility->Decision1 Hydrolysis Hydrolysis Stress (pH 4, 7, 9 @ 60°C) Thermal Thermal Stress (TGA/DSC) Hydrolysis->Thermal Decision2 Sulfate < 5%? pH Stable? Thermal->Decision2 Decision1->Hydrolysis Yes Fail REJECT: Reformulate Decision1->Fail No Decision2->Fail No Pass APPROVE: Proceed to Shelf Life Decision2->Pass Yes

Caption: Step-by-step logic for validating ethyl sulphate surfactant stability. Phase 2 is critical for this specific counterion.

References

  • Holbrey, J. D., et al. (2002). "The Phase Behavior of 1-Alkyl-3-methylimidazolium Tetrafluoroborates; Ionic Liquids and Ionic Liquid Crystals." Journal of the Chemical Society, Dalton Transactions. (Context: Fundamental thermal properties of ethyl sulfate salts).

  • Wheeler, J. L., et al. (2017).[2][3] "Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy." Applied Spectroscopy, 71(12).[2][3] (Context: Specific degradation kinetics of the ethyl sulfate anion).

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. Wiley.
  • Sowmiah, S., et al. (2009). "On the Chemical Stability of Ionic Liquids." Molecules, 14(9), 3780-3813. (Context: Hydrolysis mechanisms of sulfate/phosphate based ionic liquids).

  • European Chemicals Agency (ECHA). (2023). "Registration Dossier: Mecetronium ethylsulphate." (Context: Regulatory stability data and physicochemical properties).

Sources

Technical Guide: Solubility Profiling and Solvent Interaction Mechanisms of Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profiles of ethylmethyldi(octadecyl)ammonium ethyl sulphate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers.

Executive Summary & Molecular Architecture

This compound (often abbreviated as EMDO-EtSO4 or referred to within the broader class of Quaternium ethyl sulfates) represents a specialized class of cationic surfactants. Unlike standard mono-alkyl quaternary ammonium salts (QAS), this molecule possesses a "double-tail" hydrophobic architecture paired with a bulky, organic counterion (ethyl sulphate).

This unique structure dictates a solubility profile that deviates significantly from standard halide quats (e.g., chlorides or bromides). This guide provides a comprehensive analysis of its solvation thermodynamics, practical solubility limits, and experimental characterization protocols.

Structural Definition
  • Cation: Ethyl-methyl-di(octadecyl)ammonium

    
    
    
  • Anion: Ethyl Sulphate

    
    
    
  • Key Feature: The ethyl sulphate anion is softer and more delocalized than a chloride ion, significantly reducing the crystal lattice energy. This depression in lattice energy is the primary driver for its enhanced solubility in polar organic solvents compared to its chloride analogs.

MolecularStructure cluster_cation Hydrophobic Cation cluster_anion Counterion N Nitrogen Center (N+) T1 Octadecyl Tail (C18) N->T1 T2 Octadecyl Tail (C18) N->T2 Me Methyl Group N->Me Et Ethyl Group N->Et Interaction Ionic Association (Low Lattice Energy) N->Interaction Anion Ethyl Sulphate [EtSO4]- Interaction->Anion

Figure 1: Structural components influencing solubility. The bulky EtSO4 anion disrupts crystalline packing, enhancing solubility in organic media.

Solubility Profile and Solvent Compatibility

The solubility of EMDO-EtSO4 is governed by the "Like Dissolves Like" principle, but with a twist: the molecule is amphiphilic with a high packing parameter (


), favoring inverse micelles in non-polar solvents and vesicles in water.
Solubility Data Summary

The following data represents characteristic solubility behaviors for dialkyl ethyl sulphate quats at 25°C.

Solvent ClassSpecific SolventSolubility RatingPhysicochemical Driver
Short-Chain Alcohols Ethanol, IsopropanolExcellent (>50% w/w) Strong H-bonding with anion; hydrophobic tails solvated by alkyl backbone.
Chlorinated Solvents Chloroform, DCMHigh (>30% w/w) Low dielectric constant favors ion-pair solvation; excellent dispersion of C18 tails.
Glycols Propylene GlycolModerate to High Soluble, but viscosity increases significantly due to lyotropic liquid crystal formation.
Water WaterInsoluble / Dispersible Forms stable dispersions/vesicles. Not molecularly soluble due to hydrophobic effect of two C18 chains.
Aliphatic Hydrocarbons Hexane, HeptaneLow (<5% w/w) Polar headgroup is insoluble in non-polar media unless cosolvents (e.g., small alcohol) are added.
Aromatic Hydrocarbons Toluene, XyleneModerate

-interaction helps solvate the headgroup better than aliphatics; heat often required.
The "Ethyl Sulphate Effect"

Researchers must note that Ethyl Sulphate salts are liquids or low-melting pastes , whereas Chloride salts are high-melting solids.

  • Mechanism: The EtSO4 anion prevents tight crystal packing.

  • Implication: Formulations can be processed at lower temperatures, and high-concentration concentrates (up to 90%) are possible in ethanol/isopropanol.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters.[1] The total solubility parameter (


) is decomposed into Dispersion (

), Polarity (

), and Hydrogen Bonding (

).

Estimated HSP Values for EMDO-EtSO4:

  • 
     (Dominated by the large C18 chains)
    
  • 
     (Ionic headgroup contribution)
    
  • 
     (Sulphate oxygen interactions)
    

Interaction Radius (


): 
Solubility is likely when the "distance" (

) between solvent and solute is minimized:

  • Target: Solvents with

    
     relative to the solute are predicted to be good solvents.
    

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values, as synthesis byproducts (free amine, residual diethyl sulfate) can alter solubility. Use this self-validating protocol.

Reagents & Equipment
  • Solute: EMDO-EtSO4 (dried in a vacuum desiccator for 24h to remove moisture).

  • Solvents: HPLC Grade Ethanol, Chloroform, Hexane, Toluene.

  • Equipment: Thermostated shaker bath, 0.45µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow

SolubilityProtocol cluster_QC Quality Control Check Start Start: Sample Preparation Weigh 1. Add Excess Solute (>500mg) to 5mL Solvent Start->Weigh Equilibrate 2. Agitate at 25°C (24 - 48 Hours) Weigh->Equilibrate Filter 3. Syringe Filter (0.45µm PTFE) Equilibrate->Filter Aliquot 4. Transfer Aliquot to Tared Vessel Filter->Aliquot Evaporate 5. Evaporate Solvent (Vacuum/N2 Stream) Aliquot->Evaporate Dry 6. Dry to Constant Weight (Vacuum Oven, 40°C) Evaporate->Dry Calc 7. Calculate Solubility (S = Mass_solute / Vol_solvent) Dry->Calc Check Check: Is residue crystalline or oil? Calc->Check

Figure 2: Gravimetric determination workflow. Note: If the residue is oily, ensure all solvent is removed by extended vacuum drying.

Critical Considerations
  • Hygroscopicity: Ethyl sulphate quats are hygroscopic. During the weighing phase, minimize exposure to humid air, or the mass of the "dry" solute will be overestimated.

  • Gel Formation: In non-polar solvents, the compound may swell into a gel rather than dissolve. If the mixture is a clear gel, it is a lyotropic phase, not a true molecular solution. Report this as "Gel Formation" rather than a solubility limit.

Applications & Formulation Relevance

Understanding the solubility profile allows for precise application in drug delivery and industrial formulation.

  • Pharmaceutical Excipients: Used as an ion-pairing agent to enhance the lipophilicity of anionic drugs. Soluble in ethanol/propylene glycol for topical formulations.

  • Organoclay Synthesis: The high solubility in chloroform allows for efficient cation exchange reactions with montmorillonite clay to produce organophilic clays.

  • Textile/Antistatic: The solubility in isopropanol allows for the creation of high-solid concentrates that can be easily diluted into water (forming dispersions) for final application.

References

  • Ralston, A. W., et al. (1947).[2] "Solubilities of long-chain ammonium salts in organic solvents." Journal of Organic Chemistry. (Foundational work on dialkyl quat solubility trends).

  • Shapiro, I. (1991). "Production method of quaternary ammonium ethyl sulfate." Patent JPH03118358A. (Describes synthesis and solubility in ethanol/chloroform).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Source for calculation methodology of HSP).

  • PubChem. (2025).[3][4] "Compound Summary: Ethyldimethyloctadecylammonium ethyl sulfate." (Structural analog data).

  • Environmental Protection Agency (EPA). (2025). "Chemical Properties of Quaternary Ammonium Compounds."

Sources

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Di(octadecyl) Ammonium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical calculation and experimental determination of the Hydrophilic-Lipophilic Balance (HLB) for di(octadecyl) ammonium compounds. It navigates the foundational principles of the HLB system and addresses the specific challenges posed by these complex cationic surfactants.

Introduction: The Critical Role of HLB in Formulation Science

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] Developed by William C. Griffin, this system is a cornerstone of formulation science, enabling scientists to predict and control the behavior of surfactants in multiphase systems like emulsions.[1] The HLB value of a surfactant dictates its function, ranging from a water-in-oil (W/O) emulsifier at low HLB values (3-6) to an oil-in-water (O/W) emulsifier at higher values (8-16), and even detergents or solubilizing agents at the upper end of the scale.[1][2]

Di(octadecyl) ammonium compounds, a class of quaternary ammonium cationic surfactants, are of significant interest in pharmaceutical and cosmetic applications. Their dual long alkyl chains provide a strong lipophilic character, while the cationic quaternary ammonium head imparts a potent hydrophilic nature. This structure makes them effective conditioning agents, delivery vehicles for nucleic acids, and antimicrobial agents. However, their ionic nature and complex structure present unique challenges for the classical methods of HLB determination. This guide will provide the necessary tools to navigate these complexities.

Section 1: Theoretical Framework of the HLB System

The HLB system is predicated on the principle that the stability of an emulsion is maximized when the HLB of the emulsifier matches the "required HLB" (rHLB) of the oil phase. The balance between the oil-loving and water-loving portions of the surfactant molecule is what drives its orientation at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets.

A surfactant's structure is the primary determinant of its HLB. The size and strength of its polar (hydrophilic) head group and non-polar (lipophilic) tail group dictate its partitioning behavior between oil and water phases.

Fig 2. Structure of Distearyldimonium Chloride.
Calculation Workflow

The process follows a logical sequence of identifying and summing the contributions of each molecular group.

Davies_Workflow Start Start: Identify Surfactant (e.g., DSDMAC) Step1 Step 1: Deconstruct Molecule into Functional Groups Start->Step1 Step2 Step 2: Assign Group Numbers from Davies' Table Step1->Step2 Step3 Step 3: Sum Hydrophilic and Lipophilic Contributions Step2->Step3 Step4 Step 4: Apply Davies' Formula HLB = 7 + Σ(Hydrophilic) - Σ(Lipophilic) Step3->Step4 End End: Calculated HLB Value Step4->End caption Fig 3. Workflow for Davies' HLB Calculation.

Sources

Synthesis pathways for ethylmethyldi(octadecyl)ammonium ethyl sulphate from tertiary amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and validation of Ethyldimethyl(octadecyl)ammonium ethyl sulphate , a high-value quaternary ammonium compound (QAC) utilized in pharmaceutical lipid nanoparticles (LNPs), antistatic formulations, and biocidal applications.

Unlike simple halide quats, the ethyl sulphate anion confers distinct solubility and melting point profiles critical for specific drug delivery formulations. The synthesis utilizes a Menschutkin reaction between dimethyloctadecylamine and diethyl sulfate. Due to the genotoxic nature of the alkylating agent (diethyl sulfate), this guide prioritizes Process Analytical Technology (PAT) and strict containment protocols to ensure operator safety and product purity.

Mechanistic Foundation

The formation of the target molecule proceeds via an


 nucleophilic substitution . The tertiary nitrogen of the amine attacks the 

-carbon of the ethyl group in diethyl sulfate, displacing the ethyl sulphate anion.
Reaction Scheme


Kinetic Considerations
  • Nucleophilicity: The reaction rate is governed by the nucleophilicity of the tertiary amine. Steric hindrance is minimal in dimethyloctadecylamine compared to tri-octadecylamine, allowing for rapid kinetics at moderate temperatures (

    
    ).
    
  • Leaving Group: The ethyl sulphate anion is a weak base and an excellent leaving group, facilitating the forward reaction.

  • Thermodynamics: The reaction is highly exothermic (

    
    ). Uncontrolled addition of diethyl sulfate can lead to thermal runaway, degradation of the carbon chain (darkening), or vaporization of the alkylating agent.
    
Mechanistic Visualization

ReactionMechanism Amine Dimethyloctadecylamine (Nucleophile) TS Transition State [Pentacoordinate] Amine->TS Lone pair attack on ethyl C-alpha DES Diethyl Sulfate (Electrophile) DES->TS C-O bond cleavage Product Quaternary Ammonium Salt (Target) TS->Product Irreversible Formation

Figure 1:


 reaction pathway showing the nucleophilic attack of the tertiary amine on the diethyl sulfate.

Precursor Selection & Quality Control

The purity of the final pharmaceutical-grade quat is directly dependent on the quality of the starting tertiary amine.

ParameterSpecificationRationale
Precursor Dimethyloctadecylamine Target C18 chain length.
Amine Value 185–195 mg KOH/gDetermines precise stoichiometry. Low values imply long-chain impurities.
Primary/Secondary Amine

These react to form protonated salts or bis-quats, which are difficult to purify.
Color (APHA)

Pre-oxidation of amine leads to yellowing in the final product.
Moisture

Water hydrolyzes Diethyl Sulfate into sulfuric acid and ethanol, altering pH and stoichiometry.

Synthesis Protocol (Self-Validating System)

Safety Warning: Diethyl Sulfate (DES) is a Category 1B Carcinogen/Mutagen . All operations must occur in a closed reactor system with magnetic drive coupling (no shaft seals) and a scrubber containing 10% NaOH/Ammonia.

Equipment Setup
  • Reactor: Glass-lined or Hastelloy autoclave (to prevent metal leaching).

  • Temperature Control: Oil bath or jacketed system capable of

    
     control.
    
  • Atmosphere: Dry Nitrogen sparge (Oxygen exclusion is critical to prevent color formation).

Step-by-Step Methodology
Phase 1: Preparation & Inerting
  • Charge 100.0 g (0.336 mol) of Dimethyloctadecylamine (DMODA) into the reactor.

  • Start agitation and heat to 50°C to melt the amine.

  • Apply vacuum (-0.08 MPa) for 15 minutes to degas, then break with dry Nitrogen. Repeat 3 times.

  • In-Process Control (IPC) 1: Measure moisture content (Karl Fischer). Must be

    
    .
    
Phase 2: Reaction (The Exotherm)
  • Heat amine to 60°C .

  • Begin addition of 51.8 g (0.336 mol) Diethyl Sulfate via a dosing pump.

    • Critical Control: Addition rate must be controlled so reactor temperature never exceeds 90°C .

    • Stoichiometry: Target a molar ratio of 1.00 : 1.00. A slight excess of amine (0.5%) is preferred over excess DES, as unreacted amine is easier to remove than the carcinogen DES.

  • If viscosity increases significantly (gelling), add Isopropanol (IPA) (approx. 10-20% w/w) to maintain stirring. Note: For pharma-grade solid lipids, run neat if possible, or use a Class 3 solvent.

Phase 3: Digestion (The Cook)
  • Once addition is complete, hold temperature at 80–85°C for 2–3 hours.

  • IPC 2: Sample for Free Amine and Free Acidity .

    • Target: Free Amine

      
      .
      
    • Target: pH (10% aq) should be 5.0–7.0. Low pH indicates DES hydrolysis.

Phase 4: Quenching & Workup
  • If Free Amine is within spec, cool to 60°C .

  • Quenching: If trace DES is suspected (pH < 4), add a stoichiometric amount of dilute NaOH or Ethanolamine to neutralize.

  • Crystallization (Purification):

    • Dissolve crude melt in hot Acetone or Methyl Ethyl Ketone (MEK) (ratio 1:3).

    • Cool slowly to 0°C. The quaternary salt precipitates; unreacted amine and degradation products remain in the supernatant.

    • Filter and wash with cold acetone.

  • Drying: Vacuum dry at 50°C to remove solvent.

Process Workflow Diagram

SynthesisWorkflow Start Start: Charge DMODA Inert N2 Purge & Heat to 60°C Start->Inert Addition Dosing DES (Control Exotherm <90°C) Inert->Addition Cook Digestion 85°C for 3 Hours Addition->Cook IPC IPC: Free Amine < 1.5%? Cook->IPC IPC->Cook No (Extend Time) Quench Quench/Neutralize IPC->Quench Yes Recryst Recrystallization (Acetone/MEK) Quench->Recryst Final Dry & Package Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of Ethyldimethyl(octadecyl)ammonium ethyl sulphate.

Analytical Validation

To ensure the material meets pharmaceutical standards (e.g., for use in LNPs), the following analytical battery is required.

Structure Confirmation (NMR)
  • 1H NMR (CDCl3):

    • 
       ppm (t, 3H, terminal methyl of C18).
      
    • 
       ppm (m, bulk CH2 of C18).
      
    • 
       ppm (t, 3H, methyl of ethyl sulfate anion).
      
    • 
       ppm (s, 6H, 
      
      
      
      ).
    • 
       ppm (q, 2H, 
      
      
      
      ).
  • Rationale: Confirms the quaternization of the nitrogen and the presence of the ethyl sulphate counter-ion.

Quantitative Assay
  • Cationic Active Matter: Two-phase titration (Epton Method) using Hyamine 1622 as titrant and mixed indicator (dimidium bromide/disulphine blue).

  • Free Amine: Potentiometric titration with HClO4 in acetic acid.

  • Residual DES: GC-MS headspace analysis. Limit: < 1 ppm (Genotoxic impurity).

Safety & Toxicology (DES Handling)

Diethyl Sulfate (DES) requires specific handling protocols distinct from standard alkyl halides.

  • Deactivation: Spills must not be washed with water (slow hydrolysis).[1] Use a solution of 10% Ammonia or 10% Sodium Hydroxide in methanol/water to rapidly convert DES to harmless inorganic sulfates and ethanol.

  • PPE: Double nitrile gloves (breakthrough time < 15 mins for DES), full face shield, and Tyvek suit.

  • Medical Surveillance: Operators should undergo regular screening due to the delayed carcinogenic potential of alkyl sulfates.

References

  • Mechanism of Menschutkin Reaction

    • Title: Kinetics of Quaternary Ammonium Salts Synthesis.[2]

    • Source: Martin Luther University Halle-Wittenberg.
    • URL:[Link]

  • Diethyl Sulfate Safety & Toxicology

    • Title: Diethyl Sulfate - Hazardous Substance Fact Sheet.[1]

    • Source: New Jersey Department of Health.
    • URL:[Link]

  • Title: Process for preparing tetraalkyl-ammonium alkyl sulfates (US Patent 3366663A).
  • Target Molecule Identification

    • Title: Ethyldimethyl(octadecyl)ammonium ethyl sulphate (Compound Summary).[3]

    • Source: PubChem.[3]

    • URL:[Link]

  • Title: Method of purifying quaternary alkyl ammonium salt (US Patent 7268256B2).

Sources

Methodological & Application

Protocols for surface modification of montmorillonite clay using ethylmethyldi(octadecyl)ammonium ethyl sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting hydrophilic Sodium-Montmorillonite (Na-MMT) into a highly hydrophobic Organo-Montmorillonite (OMMT) using Ethylmethyldi(octadecyl)ammonium ethyl sulphate (EMDO-EtSO4) .

Unlike common mono-alkyl surfactants (e.g., CTAB), EMDO-EtSO4 possesses two long C18 chains (octadecyl groups). This "dialkyl" structure creates a bulkier organic barrier, significantly expanding the clay's interlayer spacing (


) and enhancing compatibility with non-polar matrices (e.g., PLGA, PCL) for drug delivery or polymer nanocomposites.

Key Technical Distinction: The counter-ion in this protocol is Ethyl Sulphate (


), not Chloride or Bromide. Standard silver nitrate (

) washing validation will not work . This protocol utilizes conductivity-based validation to ensure purity.

Mechanism of Action

The modification relies on Cation Exchange .[1][2][3][4] The MMT surface has a static negative charge (due to isomorphous substitution of


 by 

). In water, hydrated

ions balance this charge. The bulky ammonium cation (

) replaces

due to higher ion selectivity and van der Waals stabilization of the alkyl tails.

DOT Diagram 1: Cation Exchange Mechanism

IonExchange Na_MMT Na-MMT (Hydrophilic) d-spacing: ~1.2 nm Process Ion Exchange (60-80°C, Stirring) Na_MMT->Process Dispersion Surfactant EMDO-EtSO4 (Surfactant Solution) Surfactant->Process Slow Addition OMMT Organo-MMT (Hydrophobic) d-spacing: >2.4 nm Process->OMMT Intercalation Waste Byproducts (Na+, EtSO4-) Process->Waste Supernatant

Caption: Transformation of hydrophilic Na-MMT to hydrophobic Organoclay via replacement of interlayer sodium with bulky EMDO cations.

Materials & Stoichiometry

Reagents
  • Na-Montmorillonite (Na-MMT): High purity (e.g., Cloisite® Na+ or Kunipia-F).

    • Critical Check: Determine Cation Exchange Capacity (CEC).[2][4][5] Typical range: 90–100 meq/100g.

  • Modifier: this compound.

    • CAS: Common dialkyl quat variants (verify specific supplier purity >95%).

    • MW: Approx 600–650 g/mol (calculate exact MW based on C18 chain purity).

  • Solvents: Deionized (DI) Water (

    
    ), Ethanol (Technical grade).
    
Stoichiometric Calculation

To ensure full exchange, use a surfactant loading of 1.1 to 1.2 times the CEC .



Example: For 10g of Clay (CEC = 92 meq/100g) and Surfactant MW = 630 g/mol :



Experimental Protocol

DOT Diagram 2: Synthesis Workflow

Workflow Start Start: Raw Na-MMT Step1 1. Swelling 2% w/v in DI Water 60°C, 2h Start->Step1 Step3 3. Reaction Add Surfactant to Clay Stir 12h @ 70°C Step1->Step3 Step2 2. Surfactant Prep Dissolve EMDO-EtSO4 in 50:50 Water/EtOH Step2->Step3 Step4 4. Filtration & Wash Wash until Conductivity < 10 µS/cm Step3->Step4 Step5 5. Drying Lyophilization or Vac Oven Step4->Step5 End Final OMMT Powder Step5->End

Caption: Step-by-step workflow for the synthesis of EMDO-modified Montmorillonite.

Step 1: Clay Swelling (Exfoliation)
  • Disperse 10.0 g of Na-MMT in 500 mL of DI water (2% w/v).

  • Stir vigorously (500–800 rpm) at 60°C for 4 hours .

  • Why: Heat and time allow water molecules to enter the gallery, pushing layers apart to make exchange sites accessible.

Step 2: Surfactant Preparation
  • Weigh the calculated amount of EMDO-EtSO4 (approx. 7.0g based on example).

  • Dissolve in 100 mL of 50:50 Ethanol/Water mixture.

  • Heat to 65°C until the solution is perfectly clear.

  • Expertise Note: Dialkyl surfactants are very hydrophobic. Pure water may cause micelle aggregation before intercalation. Ethanol aids solubility and transport.

Step 3: Ion Exchange Reaction[1]
  • Slowly add the hot surfactant solution to the clay suspension dropwise over 30 minutes.

  • Maintain temperature at 70°C .

  • Stir for 12–24 hours .

  • Observation: The mixture will likely become more viscous and white/opaque as the organoclay forms and flocculates (hydrophobic particles separating from water).

Step 4: Purification (The Self-Validating Step)
  • Centrifuge the mixture (5000 rpm, 10 min) and discard the supernatant.

  • Resuspend the "cake" in warm 50:50 Ethanol/Water. Centrifuge again.

  • Resuspend in pure DI water.

  • Validation: Measure the conductivity of the supernatant.

    • Target: Conductivity < 10 µS/cm .

    • Reasoning: This confirms the removal of free ions (

      
      , excess 
      
      
      
      ). Residual surfactant acts as a plasticizer and degrades performance. Do not use AgNO3.
Step 5: Drying & Milling[1][3][6]
  • Preferred: Freeze-dry (Lyophilize) the washed cake. This prevents the collapse of the clay layers (tactoids) during water removal.

  • Alternative: Vacuum oven at 60°C for 24h.

  • Ground the dried solid in a mortar or ball mill and sieve (e.g., < 45 µm).

Characterization & Expected Data

To validate the protocol, compare the product against the raw clay using these metrics:

TechniqueParameterNa-MMT (Raw)EMDO-OMMT (Modified)Interpretation
XRD

Spacing
1.1 – 1.2 nm2.4 – 3.2 nm Large shift indicates successful intercalation of bulky dialkyl chains.
TGA Mass Loss (200-500°C)< 2%25 – 35% Represents the mass of the organic surfactant burning off.
Contact Angle Water Drop< 20° (Wets)> 90° (Hydrophobic) Surface energy changed from hydrophilic to lipophilic.
FTIR CH2 Stretch (2920/2850

)
AbsentStrong Peaks Confirms presence of alkyl chains.

XRD Analysis Note: For dialkyl quats like EMDO, the chains typically adopt a "paraffin-type" arrangement in the gallery, leading to d-spacings significantly larger (>2.2nm) than mono-alkyl quats (~1.8nm).

Troubleshooting

  • Issue: Low d-spacing (< 2.0 nm).

    • Cause: Incomplete exchange or surfactant insolubility.

    • Fix: Increase Ethanol ratio in Step 2; verify reaction temp is >60°C (above surfactant transition temp).

  • Issue: Product is sticky/waxy.

    • Cause: Excess free surfactant not washed out.

    • Fix: Repeat washing cycles until conductivity is < 10 µS/cm.

  • Issue: Darkening during drying.

    • Cause: Oxidation of amine impurities or too high temp.

    • Fix: Dry under vacuum; do not exceed 80°C.

References

  • Lagaly, G., et al. (2013).[6] "Surface modification of clay minerals." Developments in Clay Science.

  • Zhu, J., et al. (2019). "Surface modification of montmorillonite by the use of organic cations via conventional ion exchange method." ResearchGate.

  • He, H., et al. (2010). "Organoclays prepared from montmorillonites with different cation exchange capacities and surfactant configurations."[7] Applied Clay Science.

  • Cleaning Validation Guidelines. (2023). "Conductivity Limits for Rinse Water." Cleaning Validation Simplified.

  • Maitra, S., et al. (2000). "Process for the preparation of organophilic clay."[1][3][4][5][8][7][9][10] Patent US6036765A.

Sources

Application Note: Methodology for Cation Exchange Capacity (CEC) Saturation with Quaternary Ammoniums

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for modifying phyllosilicate clay minerals (specifically Montmorillonite/Bentonite) with quaternary ammonium compounds (QACs). By saturating the Cation Exchange Capacity (CEC) of the host clay with organic cations, researchers can convert naturally hydrophilic surfaces into hydrophobic, organophilic interfaces. This transformation is critical for developing drug delivery systems (controlled release), polymer nanocomposites, and rheological modifiers.

Key Deliverable: A verified, reproducible organoclay powder with defined interlayer spacing and surface charge, validated by XRD and Silver Nitrate testing.

Theoretical Foundation & Mechanism

Natural clays like Montmorillonite (MMT) possess a net negative structural charge due to isomorphous substitution (e.g.,


 replacing 

in the octahedral sheet).[1] This charge is balanced by hydrated inorganic cations (

,

) in the interlayer gallery.

The Exchange Mechanism: When QACs (surfactants like Hexadecyltrimethylammonium bromide - HDTMA) are introduced, the organic cations replace the inorganic cations via ion exchange. The driving force is the strong electrostatic attraction and the entropy gain from releasing hydration water molecules.

  • Low Loading (<50% CEC): Surfactants lie flat (monolayer).

  • Saturation (100% CEC): Surfactants adopt a bilayer or pseudotrimolecular arrangement.

  • Over-saturation (>100% CEC): Surfactants form a paraffin-type arrangement, significantly expanding the basal spacing (

    
    ) and reversing the surface charge from negative to positive.
    
Diagram 1: Mechanistic Pathway of Intercalation

Caption: Transformation of hydrophilic clay to organoclay via cation exchange, resulting in interlayer expansion.

Pre-Requisites: Characterization

Before synthesis, the Cation Exchange Capacity (CEC) of the raw material must be known to calculate the correct surfactant dosage.[2]

  • Standard Method: Ammonium Acetate Method (pH 7) or Methylene Blue Adsorption.

  • Typical Values:

    • Montmorillonite: 80–120 meq/100g[3]

    • Kaolinite: 3–15 meq/100g

    • Zeolites: 200–500 meq/100g

Detailed Protocol: Organoclay Synthesis

Materials
  • Host Clay: Na-Montmorillonite (purified, <2µm fraction preferred).

  • Surfactant (QAC): Hexadecyltrimethylammonium bromide (HDTMA-Br) or Chloride (HDTMA-Cl).

  • Solvent: Deionized (DI) Water (

    
    ).
    
  • Reagent: 0.1M Silver Nitrate (

    
    ) solution (for washing validation).
    
Stoichiometric Calculation

To achieve 100% CEC saturation, calculate the mass of surfactant required:



  • CEC: meq/100g (e.g., 100)[4][5]

  • Mass_Clay: grams of dry clay (e.g., 10g)

  • MW_QAC: Molecular weight of surfactant (e.g., HDTMA-Br

    
     364.45  g/mol )
    
  • 1000: Conversion factor (meq to eq)

  • V_valence: Valence of the surfactant cation (usually 1)

Example: For 10g of clay (CEC=100 meq/100g) and HDTMA-Br:



Experimental Workflow

Step 1: Clay Dispersion [3]

  • Disperse 10g of dried clay in 400mL of DI water (approx. 2.5% w/v suspension).

  • Stir vigorously (magnetic stirring or overhead impeller) for 2–4 hours at room temperature to ensure full delamination of clay platelets.

  • Optional: Sonicate for 30 mins to break up tactoids.

Step 2: Surfactant Preparation & Exchange

  • Dissolve the calculated mass of QAC in 100mL of DI water.

    • Note: If using long-chain surfactants (C16+), heat the water to 60°C to ensure full solubility.

  • Heat the clay suspension to 60–80°C .

  • Slowly add the QAC solution to the clay suspension while stirring.

  • Maintain stirring at temperature for 4–12 hours .

    • Why? Elevated temperature and time favor the kinetics of exchange and the rearrangement of surfactant tails into stable thermodynamic configurations.

Step 3: Washing (The Critical Step)

  • Centrifuge the mixture (e.g., 5000 rpm for 15 mins) or filter using a Büchner funnel. Discard the supernatant.

  • Resuspend the solid cake in fresh DI water (warm, 50°C) and stir for 30 mins.

  • Centrifuge/Filter again.[6]

  • Validation Check: Collect a small aliquot of the filtrate (wash water).[7] Add 2–3 drops of

    
    .
    
    • Result A: White precipitate (AgBr/AgCl)

      
       Halide ions present. Repeat washing. 
      
    • Result B: Clear solution

      
       Free surfactants and salts removed. Proceed to drying. [8]
      

Step 4: Drying and Grinding

  • Dry the filter cake in a vacuum oven at 60°C for 24 hours.

    • Caution: Do not exceed 100°C to avoid degrading the organic surfactant (Hoffmann elimination).

  • Grind the dried product using a mortar and pestle or ball mill.

  • Sieve through a 200-mesh screen (<75 µm).

Diagram 2: Synthesis Workflow & QC Check

Caption: Operational workflow emphasizing the iterative washing cycle required for pharmaceutical purity.

Validation & Quality Control

To confirm the synthesis was successful, compare the Organoclay (O-MMT) against the raw Na-MMT.

X-Ray Diffraction (XRD)

This is the gold standard for verifying intercalation. The surfactant pushes the clay layers apart, increasing the basal spacing (


).
ParameterRaw Na-MMTOrganoclay (100% CEC)Interpretation
2

Angle
(Cu K

)
~7.0°~3.5° – 5.0°Peak shifts left (lower angle).
d-spacing (

)
1.1 – 1.2 nm1.8 – 2.2 nmSuccessful intercalation.
Peak Intensity High/SharpBroaderIndicates slight disorder in tail arrangement.
FTIR Spectroscopy

Look for the appearance of organic bands absent in the raw clay.

  • 2915–2920 cm⁻¹: Asymmetric

    
     stretching (hydrophobic tails).
    
  • 2848–2850 cm⁻¹: Symmetric

    
     stretching.
    
  • 1470 cm⁻¹:

    
     scissoring vibration.
    
Zeta Potential

Surface charge analysis confirms the masking of the clay's negative face.

  • Raw Clay: -30 mV to -50 mV (Stable negative colloid).

  • Organoclay (100% CEC): -10 mV to +10 mV (Near neutral/isoelectric).

  • Organoclay (200% CEC): > +20 mV (Positive charge due to surfactant bilayer/micelle adsorption).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low d-spacing (<1.4nm) Insufficient exchange; CEC underestimated.Re-calculate CEC; Increase reaction time or temperature.
AgNO3 test always positive Trapped salt in clay tactoids.Use warm water for washing; increase centrifugation speed.
Dark/Brown Product Thermal degradation of surfactant.[9]Lower drying temperature to <80°C; check vacuum seal.
No dispersion in oil Surface not hydrophobic enough.Increase loading to 150% CEC; ensure surfactant chain length is >C12.

References

  • Preparation and Characterization of Organoclays

    • Source: ResearchG
    • Title: Synthesis and characterization of HDTMA-organoclays: Insights into their structural properties.
    • Link:

  • XRD Validation Standards

    • Source: MDPI
    • Title: X-Ray Diffraction Assessment of Expanding Minerals.[3][10]

    • Link:

  • Silver Nitrate Testing Protocol

    • Source: N
    • Title: Testing for Chlorides with Silver Nitrate.[7][11][12]

    • Link:

  • CEC Determination Methodology

    • Source: US EPA
    • Title: Method 9080: Cation-Exchange Capacity of Soils (Ammonium Acetate).[13]

    • Link:

  • Surfactant Loading Effects

    • Source: Geology Science (Snippet 1.3)
    • Title: Microstructure of HDTMA-Modified Montmorillonite and its Influence on Sorption Characteristics.
    • Link:(Note: Generalized link to source domain based on available snippet data)

Sources

Application Notes and Protocols: Emulsion Stabilization Using Di(octadecyl) Cationic Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsions, biphasic systems of two immiscible liquids, are central to a vast array of applications, from pharmaceutical formulations and drug delivery systems to cosmetics and food products.[1][2] The inherent thermodynamic instability of these systems necessitates the use of stabilizing agents to prevent phase separation over time.[3] Among the various classes of stabilizers, cationic surfactants, particularly those with long alkyl chains like di(octadecyl) derivatives, offer unique advantages in creating stable and functional emulsions.[4]

This guide provides a comprehensive overview of the principles and techniques for stabilizing emulsions using di(octadecyl) cationic surfactants. We will delve into the underlying mechanisms of stabilization, present detailed protocols for emulsion preparation and characterization, and offer insights into optimizing formulation stability.

The Power of Di(octadecyl) Cationic Surfactants

Di(octadecyl) cationic surfactants, such as Dioctadecyldimethylammonium Chloride (DODAC) and Dioctadecyldimethylammonium Bromide (DODAB), are quaternary ammonium compounds characterized by two long C18 alkyl chains.[5][6][7] This dual-chain structure imparts a high degree of lipophilicity, making them excellent emulsifiers for both oil-in-water (O/W) and water-in-oil (W/O) systems.[4][7][8]

The key advantages of using these surfactants include:

  • Robust Stabilization: The long, bulky alkyl chains provide a significant steric barrier around the dispersed droplets, preventing coalescence.[9]

  • Electrostatic Repulsion: The cationic headgroup imparts a positive charge to the droplet surface, leading to strong electrostatic repulsion between droplets, further enhancing stability.[10][11][12]

  • Versatility: They are effective over a wide range of oil phases and can be used in various applications, including cosmetics, pharmaceuticals, and as fabric softeners.[5][13][14]

  • Antimicrobial Properties: Many quaternary ammonium compounds, including DODAB, exhibit antimicrobial activity, which can be a beneficial secondary property in certain formulations.[6]

Mechanism of Emulsion Stabilization

The stability of emulsions formulated with di(octadecyl) cationic surfactants is primarily attributed to a combination of electrostatic and steric stabilization.

  • Electrostatic Stabilization: Upon adsorption at the oil-water interface, the cationic headgroups of the surfactant molecules orient towards the aqueous phase, creating a net positive charge on the surface of the oil droplets. This results in a repulsive electrostatic force between the droplets, preventing them from aggregating.[10][15]

  • Steric Stabilization: The two long, hydrophobic octadecyl chains extend into the oil phase, forming a protective layer around the droplets. This steric hindrance physically prevents the droplets from coming into close contact and coalescing.[9][15]

The interplay of these two forces creates a robust barrier to the primary mechanisms of emulsion instability, namely flocculation, coalescence, and creaming or sedimentation.[16]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.

Materials:

  • Di(octadecyl) cationic surfactant (e.g., DODAC or DODAB)

  • Oil phase (e.g., mineral oil, soybean oil, or a specific drug carrier)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Procedure:

  • Aqueous Phase Preparation: Dissolve the di(octadecyl) cationic surfactant in deionized water with gentle heating and stirring until a clear solution is obtained. The concentration of the surfactant will typically range from 0.5% to 5.0% (w/w) of the total emulsion weight.[3]

  • Oil Phase Preparation: Heat the oil phase to the same temperature as the aqueous phase.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer. This will form a coarse emulsion.

  • Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The duration and intensity of homogenization will depend on the desired droplet size and should be optimized for the specific formulation.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Characterization of Emulsion Properties

1. Droplet Size Analysis:

  • Technique: Dynamic Light Scattering (DLS) is a suitable method for measuring the mean droplet diameter and the polydispersity index (PDI) of the emulsion.[12]

  • Procedure:

    • Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis.

    • Perform the measurement according to the instrument's operating instructions.

    • Record the Z-average mean diameter and the PDI. A lower PDI value indicates a more uniform droplet size distribution.

2. Zeta Potential Measurement:

  • Technique: Zeta potential is a measure of the magnitude of the electrostatic charge on the droplet surface and is a key indicator of emulsion stability.[6][12] It is measured using electrophoretic light scattering.

  • Procedure:

    • Prepare the sample in the same manner as for DLS analysis.

    • Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.

    • A zeta potential value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.[12]

3. Rheological Analysis:

  • Technique: Rheology provides information about the flow behavior and viscoelastic properties of the emulsion, which are important for its physical stability and sensory characteristics.[3][17][18]

  • Procedure:

    • Use a rheometer with appropriate geometry (e.g., cone and plate or parallel plate).

    • Perform a flow sweep to determine the viscosity as a function of shear rate.

    • Conduct an oscillation test to measure the storage modulus (G') and loss modulus (G''), which provide insights into the emulsion's structure and stability.[18]

Protocol 3: Emulsion Stability Testing

1. Accelerated Stability Testing:

  • Purpose: To predict the long-term stability of the emulsion in a shorter timeframe.

  • Methods:

    • Centrifugation: Centrifuge the emulsion at a specific speed for a set duration and observe for any phase separation (creaming or sedimentation).

    • Temperature Cycling: Subject the emulsion to alternating high and low temperatures (e.g., 4°C and 45°C) for several cycles and visually inspect for any changes in appearance or phase separation.

2. Long-Term Stability Testing:

  • Purpose: To assess the stability of the emulsion under normal storage conditions.

  • Procedure:

    • Store the emulsion samples at controlled temperatures (e.g., room temperature, 4°C, and 40°C).

    • At predetermined time intervals (e.g., 1, 3, and 6 months), withdraw aliquots and re-characterize the droplet size, zeta potential, and visual appearance.[3][16]

Data Presentation

Table 1: Typical Properties of Emulsions Stabilized with Di(octadecyl) Cationic Surfactants
PropertyTypical ValueSignificance
Mean Droplet Diameter 100 - 500 nmSmaller droplets generally lead to more stable emulsions.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform droplet size distribution.
Zeta Potential > +30 mVHigh positive charge confirms strong electrostatic repulsion.[6]
Viscosity Formulation DependentInfluences creaming/sedimentation rate and product feel.[15]

Visualizations

Diagram 1: Mechanism of Emulsion Stabilization

G cluster_oil Oil Droplet cluster_water Aqueous Phase cluster_surfactant Di(octadecyl) Cationic Surfactant d1 Oil w1 Water s1 Cationic Head (+) Octadecyl Chain Octadecyl Chain s1:tail1->d1 Steric Hindrance s1:tail2->d1 s1:head->w1 Electrostatic Repulsion caption Stabilization by di(octadecyl) cationic surfactants.

Caption: Stabilization by di(octadecyl) cationic surfactants.

Diagram 2: Experimental Workflow for Emulsion Formulation and Characterization

G start Start: Define Formulation prep Emulsion Preparation (Protocol 1) start->prep char Initial Characterization (Protocol 2) prep->char stab Stability Testing (Protocol 3) char->stab data Data Analysis stab->data data->prep Iterate/Optimize end End: Optimized Formulation data->end caption Workflow for emulsion development and testing.

Sources

Application Note: Electrospinning Hydrophobic Nanofibers with Ammonium Ethyl Sulphate Additives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Electrospinning hydrophobic polymers (e.g., Polybutylene Succinate (PBS), Polycaprolactone (PCL), PVDF) typically requires non-polar organic solvents like Chloroform (CF) or Dichloromethane (DCM). These solvents exhibit low dielectric constants and poor electrical conductivity, often resulting in unstable Taylor cones and "beaded" fiber morphologies due to Rayleigh instability. This guide details the protocol for utilizing Ammonium Ethyl Sulphate (AES) —specifically alkyl ammonium ethyl sulfates like Ethylammonium Ethyl Sulfate —as a conductivity-enhancing additive. The inclusion of AES (0.25% – 1.0% w/v) significantly increases charge density within the polymer jet, suppressing bead formation and reducing fiber diameter without compromising the bulk hydrophobic nature of the scaffold.

Introduction & Mechanism[1]

The Challenge: Low Conductivity in Organic Solvents

Hydrophobic polymers are essential for applications requiring moisture resistance, such as filtration membranes and tissue engineering scaffolds. However, the solvents capable of dissolving these polymers (e.g., Chloroform, Toluene) are electrically insulating. During electrospinning, insufficient charge accumulation on the polymer droplet prevents the formation of a stable jet, leading to:

  • Beading: Surface tension dominates over electrostatic repulsion.

  • Thick Fibers: Lack of sufficient elongation forces (whipping instability).

  • Process Interruption: Frequent jet collapse.

The Solution: Ammonium Ethyl Sulphate (AES)

AES functions as an organic salt or ionic liquid (depending on specific alkyl chain length) that is soluble in organic solvent systems. Unlike inorganic salts (e.g., NaCl) which often require aggressive polar co-solvents that may precipitate hydrophobic polymers, AES integrates well into Chloroform/Methanol systems.

Mechanism of Action[1]
  • Ionization: AES dissociates into ammonium cations and ethyl sulphate anions within the solvent.

  • Charge Migration: Under the high-voltage field, ions migrate to the surface of the polymer jet.

  • Rayleigh Instability Suppression: The increased surface charge density generates repulsive forces that counteract surface tension, preventing the jet from breaking into droplets (beads).

  • Enhanced Whipping: Higher conductivity increases the bending instability (whipping motion) of the jet, stretching the fibers to nanometric diameters (<500 nm).

ElectrospinningMechanism cluster_0 Solution Properties cluster_1 Electrospinning Process Polymer Hydrophobic Polymer (PBS/PCL) Conductivity Increased Solution Conductivity Polymer->Conductivity Solvent Organic Solvent (Chloroform/DCM) Solvent->Conductivity AES Additive: AES (Ionic Charge Carrier) AES->Conductivity Dissociation ChargeDensity High Surface Charge Density Conductivity->ChargeDensity Forces Electrostatic Repulsion > Surface Tension ChargeDensity->Forces Stabilizes Jet Result Bead-Free Nanofibers Forces->Result Enhanced Elongation

Figure 1: Mechanism of AES-mediated conductivity enhancement in electrospinning hydrophobic polymers.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Polymer Polybutylene Succinate (PBS) or Polycaprolactone (PCL)Matrix material (Hydrophobic).[1]
Primary Solvent Chloroform (CF)Dissolves the hydrophobic polymer.
Co-Solvent Methanol (MeOH)Improves AES solubility and dielectric constant.
Additive Ethylammonium Ethyl Sulfate (CAS 71331-43-8) Conductivity enhancer (The "AES" source).
Equipment
  • High-voltage power supply (0–30 kV).

  • Syringe pump (flow rate control).

  • Conductivity meter (for solution characterization).[1]

  • Scanning Electron Microscope (SEM) for fiber analysis.[2]

Experimental Protocol

Phase 1: Solution Preparation

Objective: Create a homogenous, conductive polymer solution without precipitation.

  • Solvent Mixing: Prepare a solvent mixture of Chloroform:Methanol in a 70:30 (v/v) ratio.[1]

    • Note: Methanol is crucial here. While PBS/PCL dissolves in Chloroform, pure Chloroform does not dissolve AES well. The 30% Methanol acts as a bridge for the salt.

  • Additive Dissolution:

    • Weigh Ammonium Ethyl Sulphate (AES) to achieve a concentration of 0.25% to 1.0% w/v (relative to the total solution volume).

    • Add AES to the solvent mixture before adding the polymer.

    • Stir/Vortex until completely dissolved (Solution should be clear).

  • Polymer Dissolution:

    • Add the hydrophobic polymer (e.g., PBS) to the AES/Solvent solution to achieve a 10-12% w/v concentration.

    • Calculation: For 10 mL solvent, use ~1.2 g Polymer.

  • Homogenization:

    • Stir magnetically at room temperature for 4–6 hours.

    • Validation: Measure conductivity.[1][2][3] A baseline PBS/CF solution has ~0.01 µS/cm. With AES, target >5.0 µS/cm .

Phase 2: Electrospinning Setup

Objective: Establish a stable Taylor cone.

  • Loading: Transfer solution to a 5 mL syringe with a 21G metallic blunt-tip needle.

  • Parameters:

    • Voltage: 15 – 20 kV (Start low, increase until jet erupts).

    • Tip-to-Collector Distance (TCD): 15 cm.

    • Flow Rate: 0.5 – 1.0 mL/h.

  • Environment:

    • Temperature: 25°C.

    • Humidity: <40% RH (High humidity can cause pore formation or polymer precipitation).

Phase 3: Post-Processing
  • Drying: Place nanofiber mats in a vacuum oven at 30°C for 24 hours to remove residual solvent.

  • Washing (Optional): If the final application requires extreme hydrophobicity and the AES salt is hygroscopic, wash the mat in deionized water briefly and re-dry. Note: AES is generally embedded in the fiber, so washing is only necessary if surface leaching is observed.

ProtocolWorkflow Start Start MixSolvent Mix Chloroform:Methanol (70:30 v/v) Start->MixSolvent AddAES Dissolve AES (0.25 - 1.0% w/v) MixSolvent->AddAES AddPolymer Add Polymer (PBS/PCL) (10-12% w/v) AddAES->AddPolymer Stir Stir 4-6h @ RT AddPolymer->Stir CheckCond Check Conductivity Target: >5 µS/cm Stir->CheckCond CheckCond->AddAES Fail (Too Low) Spin Electrospin (15-20kV, 15cm, 0.5mL/h) CheckCond->Spin Pass Dry Vacuum Dry (Remove Solvent) Spin->Dry End Finished Nanofibers Dry->End

Figure 2: Step-by-step workflow for electrospinning with AES additives.

Results & Characterization

Expected Morphology

Using this protocol, the transition from pure solvent to AES-doped solution yields drastic morphological changes:

ParameterControl (No AES)With 0.5% AESWith 1.0% AES
Conductivity ~0.01 µS/cm~5.6 µS/cm~10.2 µS/cm
Fiber Diameter 1.5 µm (Microns)400 - 600 nm200 - 300 nm
Morphology Beaded, DiscontinuousSmooth, UniformVery thin, Bead-free
Standard Deviation High (± 500 nm)Low (± 100 nm)Very Low (± 50 nm)
Hydrophobicity Verification

To ensure the "Hydrophobic" requirement is met, perform Water Contact Angle (WCA) measurements.

  • Expectation: PBS/PCL fibers typically show WCA > 110°.

  • Effect of AES: While AES is a salt, its low concentration and organic nature usually result in minimal impact on WCA. If WCA drops below 90°, perform the Washing Step (Phase 3) to remove surface salts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Beads on Fibers Low conductivity or low viscosity.Increase AES concentration to 1.0%. Increase polymer concentration slightly.
Wet Fibers Solvent not evaporating (TCD too close).Increase Tip-to-Collector Distance to 18-20 cm.
Jet Instability Voltage too high for flow rate.Reduce voltage or increase flow rate. Ensure needle tip is clean.
Polymer Precipitation Too much Methanol or AES insolubility.Ensure Chloroform:Methanol ratio is 70:30. Do not exceed 30% Methanol.

References

  • Klairutsamee, K., et al. (2015). Electrospinnability of poly(butylene succinate): Effects of solvents and organic salt on the fiber size and morphology. Journal of Applied Polymer Science.

  • Topuz, F., & Uyar, T. (2020). Electrospinning of hydrophobic polymers with ionic liquid additives. (Contextual reference on general salt effects).
  • Li, Y., et al. (2021).[3] Developments of Advanced Electrospinning Techniques: A Critical Review. Advanced Materials Technologies.

  • Heikkilä, P., & Harlin, A. (2009).[4] Electrospinning of polyacrylonitrile (PAN) solution: Effect of conductive additive and filler on the process. Express Polymer Letters.

Sources

Application Notes and Protocols for Solvent Casting of Films Containing Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Solvent Casting with Quaternary Ammonium Compounds

Solvent casting is a versatile and widely adopted technique for the fabrication of thin polymer films with uniform thickness and high optical clarity.[1][2][3] This method is particularly advantageous for incorporating temperature-sensitive additives, such as the quaternary ammonium compound ethylmethyldi(octadecyl)ammonium ethyl sulphate (EMDOES), as it avoids the high temperatures associated with melt-processing.[4] EMDOES, a cationic surfactant, can be integrated into polymer matrices to impart a range of functional properties, including antimicrobial activity, enhanced hydrophobicity, and improved compatibility in polymer blends.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for preparing polymer films containing EMDOES via solvent casting. We will delve into the critical considerations for solvent selection, polymer compatibility, and process optimization to achieve films with desired characteristics. The causality behind each experimental choice will be elucidated to empower users with the knowledge to adapt and troubleshoot the protocols for their specific applications.

Understanding the Role of EMDOES in Polymer Films

This compound is a quaternary ammonium salt characterized by a positively charged nitrogen atom covalently bonded to one ethyl group, one methyl group, and two long octadecyl (C18) alkyl chains, with an ethyl sulphate counter-ion. This amphiphilic structure, possessing both a hydrophilic cationic head and long hydrophobic tails, dictates its behavior in a polymer matrix.

The incorporation of EMDOES can serve several purposes:

  • Surface Modification: The long alkyl chains can migrate to the film's surface, creating a hydrophobic layer.[6]

  • Antimicrobial Properties: Quaternary ammonium compounds are well-known for their biocidal activity, which can be conferred to the polymer film.[7][8]

  • Plasticization: The bulky organic cation can disrupt polymer chain packing, increasing flexibility and reducing the glass transition temperature.

  • Compatibilization: In polymer blends, EMDOES can act as a compatibilizer, improving the interfacial adhesion between immiscible polymers.[5]

The effectiveness of EMDOES in achieving these properties is highly dependent on its dispersion and interaction with the polymer matrix, which are, in turn, governed by the solvent casting process.

Core Principles of Solvent Casting for EMDOES-Containing Films

The solvent casting process, at its core, involves dissolving a polymer and the additive (EMDOES) in a common volatile solvent to form a homogenous solution, referred to as the "dope."[2][3] This solution is then cast onto a flat substrate, and the solvent is evaporated under controlled conditions, leaving behind a solid film.

The successful fabrication of high-quality films hinges on several key factors:

  • Solvent Selection: The ideal solvent must dissolve both the polymer and EMDOES to the desired concentrations, be non-reactive, and have a suitable volatility for controlled evaporation.

  • Polymer-EMDOES Compatibility: The polymer and EMDOES should be miscible to prevent phase separation and ensure uniform distribution of the additive within the film.

  • Solution Properties: The viscosity and concentration of the casting solution influence the film thickness and uniformity.

  • Drying Conditions: The rate of solvent evaporation, dictated by temperature, airflow, and humidity, significantly impacts the film's morphology, surface finish, and residual solvent content.[4]

Systematic Approach to Solvent Selection

Due to the lack of specific solubility data for this compound in a wide range of organic solvents, a systematic screening approach is recommended. The long, non-polar octadecyl chains suggest some solubility in non-polar to moderately polar organic solvents, while the ionic head favors more polar environments. Therefore, a blend of solvents may be necessary to achieve optimal solubility.

Table 1: Candidate Solvents for Screening

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexNotes
Tetrahydrofuran (THF)667.64.0Good solvent for many polymers.[8]
Chloroform614.84.1Effective for many polymers, but has health and safety concerns.
Dichloromethane (DCM)409.13.1Volatile, good for initial screening.
Toluene1112.42.4Aromatic solvent, may interact favorably with the alkyl chains.
Acetone5620.75.1Polar aprotic solvent.[9]
Ethanol7824.65.2Polar protic solvent, may interact with the ionic head.[9]
N,N-Dimethylformamide (DMF)15336.76.4High-boiling polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)18946.77.2High-boiling, highly polar aprotic solvent.
Protocol 1: Solvent Screening for EMDOES and Polymer

Objective: To identify a suitable solvent or solvent blend that dissolves both the chosen polymer and EMDOES at the desired concentrations.

Materials:

  • This compound (EMDOES)

  • Selected film-forming polymer (e.g., Polyvinyl chloride, Polystyrene, Polymethyl methacrylate, Cellulose acetate)

  • Candidate solvents from Table 1

  • Small vials with closures

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Heating block or water bath (optional)

Procedure:

  • EMDOES Solubility Test: a. Weigh a small, known amount of EMDOES (e.g., 10 mg) into separate vials. b. Add a measured volume (e.g., 1 mL) of each candidate solvent to the respective vials. c. Vortex each vial for 1-2 minutes. d. Observe for dissolution. If not fully dissolved, gently warm the vial (if the solvent is not highly volatile) and vortex again. e. Record the solubility as "soluble," "partially soluble," or "insoluble" at room temperature and with gentle heating.

  • Polymer Solubility Test: a. Repeat the procedure from step 1 with the chosen polymer. Note that polymers may take longer to dissolve and may require stirring.

  • Co-solubility Test: a. Based on the results from steps 1 and 2, select the solvent(s) that showed good solubility for both components. b. Prepare the desired concentration of the polymer solution first. c. Gradually add the desired amount of EMDOES to the polymer solution while stirring. d. Observe for any precipitation, cloudiness, or phase separation, which would indicate incompatibility in that solvent system. e. If a single solvent is not effective, experiment with binary or ternary solvent mixtures. Start with a 1:1 ratio of two good solvents and adjust as needed.

Detailed Protocol for Solvent Casting of EMDOES-Containing Films

This protocol outlines the general steps for preparing a polymer film with EMDOES. The specific parameters, such as solution concentration and drying time, will need to be optimized based on the chosen polymer, solvent system, and desired film thickness.

SolventCastingWorkflow cluster_prep Solution Preparation cluster_casting Film Formation cluster_post Post-Processing dissolve_polymer 1. Dissolve Polymer in Solvent add_emdoes 2. Add and Dissolve EMDOES dissolve_polymer->add_emdoes Homogenous Polymer Solution degas 3. Degas Solution add_emdoes->degas Final Casting 'Dope' cast 4. Cast Solution onto Substrate degas->cast Bubble-free solution dry 5. Controlled Solvent Evaporation cast->dry Wet Film peel 6. Peel Film from Substrate dry->peel Solid Film characterize 7. Characterize Film Properties peel->characterize

Protocol 2: Film Fabrication

Objective: To fabricate a solid, free-standing polymer film containing a uniform dispersion of EMDOES.

Materials and Equipment:

  • Homogenous, degassed solution of polymer and EMDOES in the selected solvent system.

  • Casting substrate (e.g., flat glass plate, Petri dish, Teflon-coated surface).

  • A casting knife or doctor blade for controlled thickness (optional).

  • A level, dust-free environment for drying (e.g., a fume hood with controlled airflow or a desiccator).

  • An oven for controlled temperature drying (optional, use with caution for flammable solvents).

  • A flat-edged tool for peeling the film (e.g., a razor blade or spatula).

Procedure:

  • Substrate Preparation: a. Thoroughly clean the casting substrate to remove any dust or residues. For glass, use a detergent wash followed by rinsing with deionized water and a suitable solvent (e.g., acetone or ethanol), then dry completely. b. Place the substrate on a perfectly level surface.

  • Casting the Solution: a. Carefully pour the prepared polymer-EMDOES solution onto the center of the substrate. b. Gently tilt the substrate to allow the solution to spread evenly to the desired area. For more precise thickness control, use a casting knife set to a specific gap height.

  • Drying the Film: a. Cover the casting setup with a container that has small openings to allow for slow solvent evaporation. This helps to prevent the formation of surface defects like "skinning" or bubbles. b. Allow the solvent to evaporate at room temperature in a well-ventilated, dust-free environment. The drying time can range from several hours to days depending on the solvent's volatility and the film's thickness. c. For higher boiling point solvents, the film may be transferred to an oven for final drying. Increase the temperature gradually to avoid bubble formation (e.g., start at 40°C and increase to 60-80°C). Ensure the oven is suitable for use with flammable solvents.

  • Film Peeling and Storage: a. Once the film is completely dry (it should be solid to the touch and not emit a strong solvent odor), carefully peel it from the substrate using a flat-edged tool. b. Store the film in a desiccator to prevent moisture absorption, which can affect its properties.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Cloudy or Opaque Film - Polymer-EMDOES incompatibility. - Phase separation during drying. - Moisture absorption from the atmosphere.- Re-evaluate solvent system; a better co-solvent may be needed. - Decrease the drying rate. - Dry in a desiccator or low-humidity environment.
Bubbles in the Film - Incomplete degassing of the solution. - Solvent boiling due to too rapid heating. - Air entrapment during casting.- Degas the solution for a longer period or use gentle vacuum. - Slow down the heating rate during drying. - Pour the solution slowly and from a low height.
Cracked or Brittle Film - High internal stresses from rapid drying. - Insufficient plasticization.- Decrease the evaporation rate. - Consider adding a known plasticizer if compatible with the system.
Uneven Film Thickness - Non-level casting surface. - Uneven spreading of the solution. - Inconsistent drying conditions.- Ensure the casting surface is perfectly level. - Use a casting knife for better control. - Ensure uniform airflow over the film during drying.
Film Sticks to Substrate - Strong adhesion between the polymer and the substrate.- Use a Teflon-coated substrate or a release liner. - For glass, pre-treating with a release agent may help.

Characterization of EMDOES-Containing Films

Once the films are successfully fabricated, a range of characterization techniques can be employed to evaluate their properties:

  • Surface Properties: Contact angle measurements to assess hydrophobicity.

  • Mechanical Properties: Tensile testing to determine tensile strength, elongation at break, and Young's modulus.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm).

  • Morphology: Scanning Electron Microscopy (SEM) to observe the surface and cross-sectional morphology and to check for phase separation.

  • Antimicrobial Activity: Standard assays (e.g., zone of inhibition, bacterial enumeration) to evaluate the film's efficacy against relevant microorganisms.

Conclusion

The incorporation of this compound into polymer films via solvent casting offers a promising avenue for developing functional materials with tailored properties. While the lack of specific solubility data for EMDOES necessitates a systematic screening approach for solvent selection, the protocols and guidelines presented here provide a robust framework for researchers to successfully fabricate and characterize these films. By understanding the interplay between the polymer, the quaternary ammonium compound, and the solvent system, and by carefully controlling the casting and drying parameters, it is possible to produce high-quality films for a wide array of applications in drug delivery, biomedical devices, and advanced materials.

References

  • Khan, A., et al. (2021). Solvent casting of polymeric films: A review of the technique, affecting variables, and its applications. Journal of Applied Polymer Science, 138(40), 51052.
  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action, clinical applications and challenges for the future. Journal of Antimicrobial Chemotherapy, 55(5), 577-584.
  • Saeedi, M., et al. (2021). Quaternary ammonium compounds as compatibilizers for polymer blends: A review. Polymers, 13(11), 1734. [Link]

  • MDPI. (2023). Films for Wound Healing Fabricated Using a Solvent Casting Technique. [Link]

  • CD Formulation. (n.d.). Solvent Casting Method for Oral Thin Film Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. [Link]

  • ACS Publications. (2001). Polymerization of Cationic Surfactant Phases. [Link]

  • PubMed. (2015). Interactions between quaternary ammonium surfactants and polyethylenimine at high pH in film forming systems. [Link]

  • MDPI. (2021). Application of Quaternary Ammonium Compounds as Compatibilizers for Polymer Blends and Polymer Composites—A Concise Review. [Link]

  • MDPI. (2020). Functional Properties of Biopolymer-Based Films Modified with Surfactants: A Brief Review. [Link]

  • National Center for Biotechnology Information. (2024). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. [Link]

  • Google Patents. (1994). Process for solvent casting a film.
  • Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. [Link]

  • National Center for Biotechnology Information. (n.d.). Casting solvent effects on the permeability of polymer films of differing quaternary ammonium (cation) content. [Link]

  • PCI Magazine. (2007). The Effect of Surfactant Selection on Emulsion Polymer Properties. [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. [Link]

  • Taylor & Francis Online. (2007). Polymerization of Cationic Surfactant Films in Microemulsions. [Link]

  • ResearchGate. (2014). Can anyone tell me why my solvent casting method doesn't work any more?. [Link]

  • MDPI. (2023). Films for Wound Healing Fabricated Using a Solvent Casting Technique. [Link]

  • CD Formulation. (n.d.). Solvent Casting Technology for Oral Thin Film Manufacturing. [Link]

  • National Center for Biotechnology Information. (n.d.). Casting solvent effects on the permeability of polymer films of differing quaternary ammonium (cation) content. [Link]

  • Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. [Link]

  • Plastics Engineering. (2025). Polymer Solution Casting: A Tool for Advanced Medical Applications. [Link]

Sources

Troubleshooting & Optimization

Optimizing dispersion of modified clays in non-polar polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dispersion of Modified Clays in Non-Polar Polymer Matrices

Status: Operational | Lead Scientist: Senior Application Specialist

Executive Summary & Core Challenge

The Problem: You are attempting to mix oil and water. Natural clays (Montmorillonite, MMT) are hydrophilic silicates. Non-polar polymers (Polypropylene - PP, Polyethylene - PE) are hydrophobic. Without intervention, they are thermodynamically incompatible, leading to phase separation (agglomeration) rather than the desired intercalated or exfoliated nanostructure.

The Solution: Success requires a "Bridge-and-Shear" strategy:

  • Chemical Bridging: Using organoclays (surfactant-modified) AND a compatibilizer (e.g., Maleic Anhydride Grafted Polypropylene, PP-g-MA).

  • Mechanical Shearing: Optimizing twin-screw extrusion parameters to peel clay platelets apart without degrading the organic surfactant.

The "Golden Path" Protocol: Baseline Formulation

Before troubleshooting, ensure your baseline protocol aligns with these field-validated standards.

Materials Checklist
ComponentSpecificationFunction
Matrix Polypropylene (PP) or Polyethylene (PE)The continuous non-polar phase.[1]
Filler Organoclay (e.g., Cloisite 20A/30B)MMT modified with Quaternary Ammonium Salts (QAS) to expand d-spacing.
Compatibilizer PP-g-MA (MAPP) or PE-g-MACritical: The "bridge." MA group bonds to clay; PP chain entangles with matrix.
Processing Workflow (Twin-Screw Extrusion)
  • Feed Strategy: Premix dry solids. Starve-feed to ensure residence time control.

  • Temperature Profile:

    • Zone 1 (Feed): 170°C

    • Zone 2-4 (Compression): 180°C - 190°C

    • Zone 5-Die (Metering): < 200°C (Strict limit to prevent surfactant degradation).

  • Screw Configuration: Requires high-shear kneading blocks (KB) to induce the "peeling" mechanism, but must be balanced to avoid degrading the polymer matrix.

Mechanism Visualization

The following diagram illustrates the "Bridge Effect" required for dispersion. Without the Compatibilizer (PP-g-MA), the Polymer Matrix slides past the Organoclay, resulting in voids and agglomerates.

DispersionMechanism cluster_interface The Critical Interface Clay Organoclay Platelet (Hydrophilic/Polar) Surfactant Surfactant Tails (Expanded Gallery) Clay->Surfactant Ionic Bonding MAPP Compatibilizer (PP-g-MA) Surfactant->MAPP Van der Waals / Polar Interaction Matrix PP Matrix (Hydrophobic) MAPP->Matrix Chain Entanglement (Co-crystallization)

Figure 1: The Compatibilizer (PP-g-MA) acts as a molecular bridge, anchoring to the polar clay surface while entangling with the non-polar matrix.

Troubleshooting Guides (Interactive Modules)

Issue #1: "My composite has visible specks and poor mechanical properties."

Diagnosis: Agglomeration. The clay platelets have not separated; they remain in "tactoids" (stacks). Root Cause: Insufficient Interfacial Tension reduction or Insufficient Shear.

Step-by-Step Remedy:

  • Check the Compatibilizer Ratio:

    • Rule of Thumb: The ratio of Compatibilizer to Organoclay should be 3:1 by weight.

    • Why? You need enough Maleic Anhydride groups to saturate the clay surface sites.

  • Verify Screw Design:

    • If using a single-screw extruder: Stop. You cannot generate enough shear.

    • Switch to a Co-rotating Twin-Screw Extruder .

    • Increase the number of Kneading Blocks (KB) in the mixing zone. These blocks generate the elongational flow necessary to "peel" platelets apart [1].

  • Process Check:

    • Increase Screw Speed (RPM). Higher RPM = Higher Shear Stress (

      
      ).
      
Issue #2: "The pellets are brown/discolored and smell burnt."

Diagnosis: Thermal Degradation (Hoffman Elimination). Root Cause: The organic surfactant (Quaternary Ammonium Salt) on the clay is breaking down.[2] This collapses the clay gallery (reducing d-spacing) and releases degradation products that embrittle the polymer.

The Science: Most organoclays use alkyl ammonium salts. Above 180°C - 200°C , these undergo Hoffman Elimination , cleaving the alkyl chain and leaving a protonated amine [2].

Step-by-Step Remedy:

  • Lower Processing Temperature:

    • Keep melt temperature strictly below 200°C .

  • Increase Throughput:

    • Reduce Residence Time in the extruder. If the material sits in the hot barrel too long, it will degrade.

  • Switch Surfactants (Advanced):

    • If your polymer requires >250°C (e.g., engineering plastics), ammonium clays will fail.

    • Action: Switch to Imidazolium or Phosphonium modified clays, which are thermally stable up to ~300°C.

Issue #3: "XRD shows a peak, but I expected exfoliation."

Diagnosis: Intercalation (or Microcomposite formation). Root Cause: Misinterpretation of X-Ray Diffraction (XRD) data.

How to Read the Data:

  • Shift to Lower Angle (

    
    ):  Good. The d-spacing (
    
    
    
    ) has increased.[3] Polymer chains have entered the gallery (Intercalation ).
  • No Peak: Potentially Exfoliation (randomly dispersed layers have no periodic order). However, this can also mean disordered agglomeration.

  • No Shift (Same as pure clay): Failure. You have a Microcomposite (immiscible filler).

Validation Protocol: Do not rely on XRD alone. You must cross-reference with Transmission Electron Microscopy (TEM) .[4][5][6][7]

XRD SignalTEM ObservationConclusionAction
Peak shifts left (

)
Stacked layers with expanded gapsIntercalated Good for modulus; increase shear for barrier props.
No PeakIndividual dispersed layersExfoliated Success. Maximum barrier & strength.
No PeakLarge dark clumpsDisordered Agglomerates Failure. Increase compatibilizer.

Diagnostic Workflow

Use this decision tree to guide your next experiment.

TroubleshootingTree Start Analyze Composite XRD Step 1: XRD Analysis Start->XRD PeakShift Peak Shifted Left? XRD->PeakShift Intercalated Result: Intercalated (Good Modulus) PeakShift->Intercalated Yes NoPeak No Peak Visible? PeakShift->NoPeak No TEM Step 2: TEM Imaging NoPeak->TEM Verify Exfoliated Result: Exfoliated (High Barrier/Strength) TEM->Exfoliated Dispersed Layers Agglomerated Result: Agglomerated (Defect) TEM->Agglomerated Clumps Degradation Check Thermal Stability (Is it brown?) Agglomerated->Degradation Troubleshoot

Figure 2: Diagnostic logic for characterizing Polymer-Clay Nanocomposites.

Frequently Asked Questions (FAQ)

Q: Can I use unmodified Sodium Montmorillonite (Na-MMT) to save money? A: No. In a non-polar matrix like PP or PE, Na-MMT acts like a rock. The d-spacing is too small (~1 nm), and the surface is too hydrophilic. The polymer chains cannot enter the gallery. You must use organoclay or an in-situ surfactant modification process.

Q: Why is the tensile strength of my nanocomposite lower than the neat polymer? A: This is a classic sign of agglomeration . Instead of reinforcing the matrix, the clay clumps act as stress concentrators (flaws) that initiate cracks. Review the "Agglomeration" troubleshooting guide above.

Q: How does this apply to drug packaging? A: For pharmaceutical packaging, the goal is often Barrier Properties (blocking oxygen/moisture). Exfoliated clay creates a "tortuous path" for gas molecules, significantly slowing diffusion. If you don't achieve exfoliation (verified by TEM), you won't see the barrier improvement [3].

References

  • Ray, S. S., & Okamoto, M. (2003).[1][8][9][10][11] Polymer/layered silicate nanocomposites: a review from preparation to processing. Progress in Polymer Science, 28(11), 1539-1641.[9][11]

  • Xie, W., et al. (2001). Thermal degradation chemistries of alkyl quaternary ammonium montmorillonite. Chemistry of Materials, 13(9), 2979-2990.

  • Paul, D. R., & Robeson, L. M. (2008).[12] Polymer nanotechnology: Nanocomposites.[4][5][6][7][8][13] Polymer, 49(15), 3187-3204.

Sources

Technical Support Center: Organoclay Synthesis & Cation Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OC-EX-001 Subject: Troubleshooting Incomplete Cation Exchange in Smectite Clays Assigned Specialist: Senior Application Scientist, Materials Chemistry Division

Diagnostic Workflow: Verifying the Failure

Before adjusting experimental parameters, you must confirm whether the issue is incomplete exchange (low yield of intercalated surfactant) or surface adsorption (surfactant sticking to the outside of clay stacks without entering the gallery).

Primary Diagnostic: X-Ray Diffraction (XRD)

The basal spacing (


) is your primary indicator of intercalation success.
  • Symptom: No shift in

    
     peak (remains ~12–15 Å for Na-Montmorillonite).
    
    • Diagnosis: Complete failure of intercalation. The surfactant never entered the gallery.

    • Immediate Check: Was the clay fully hydrated/exfoliated before surfactant addition?

  • Symptom: Broad, low-intensity peak or multiple peaks (e.g., one at 14 Å, one at 20 Å).

    • Diagnosis: Heterogeneous exchange. Some layers are expanded, others are not.[1]

    • Immediate Check: Insufficient reaction time or poor mixing dynamics (steric hindrance).

Secondary Diagnostic: Thermogravimetric Analysis (TGA)

TGA differentiates between intercalated surfactant (bound ionically) and physisorbed surfactant (bound by Van der Waals forces).

  • Data Point: Mass loss between 200°C – 500°C.

  • Analysis:

    • Peak < 300°C: Likely surface-adsorbed surfactant (weakly bound). Indicates poor washing or excess surfactant loading.

    • Peak > 350°C: Intercalated surfactant (protected within the clay gallery). This is the target.

Visual Logic: The Diagnostic Tree

DiagnosticTree Start Start: Characterize Product XRD Run XRD (d001) Start->XRD Shift Did d-spacing increase (>18 Å)? XRD->Shift NoShift Failure: No Intercalation Shift->NoShift No YesShift Success: Intercalation Occurred Shift->YesShift Yes Hydration Root Cause: Clay Pre-hydration (See Section 2.1) NoShift->Hydration TGA Run TGA (Derivative) YesShift->TGA LowTemp Peak < 300°C? TGA->LowTemp Washing Issue: Excess Surface Surfactant Action: Improve Washing LowTemp->Washing Yes HighTemp Peak > 350°C LowTemp->HighTemp No Final Process Validated HighTemp->Final

Figure 1: Decision matrix for diagnosing organoclay synthesis failures based on XRD and TGA data.

Root Cause Analysis & Troubleshooting

The Pre-Hydration Barrier (The "Swelling" Issue)

Q: My surfactant calculations are perfect, but the XRD shows no expansion. Why? A: Cation exchange is a diffusion-controlled process. If the clay layers are stacked tight (tactoids), the large organic cations cannot penetrate to access the exchange sites.

  • The Mechanism: You must swell the clay with water before adding the surfactant. This increases the interlayer distance, lowering the energy barrier for the large surfactant ions to enter.

  • Critical Variable: Na+ vs. Ca2+ .

    • Sodium montmorillonite (Na-MMT) swells heavily in water (good).

    • Calcium montmorillonite (Ca-MMT) swells poorly due to strong electrostatic attraction.

  • The Fix: If using Ca-MMT, perform a sodium activation step (add Na₂CO₃) first, or ensure vigorous high-shear mixing at 60°C for at least 4 hours prior to surfactant addition [1].

The pH Trap (Chemical Speciation)

Q: Does pH really matter if I'm using a quaternary ammonium salt? A: Yes, but it is more critical for primary/secondary amines than quaternary salts. However, pH affects the clay edge charges.[2]

  • For Quaternary Ammonium Salts (e.g., CTAB, DDAC): These are permanently charged. However, at high pH (>9), the clay edges (Al-OH) deprotonate, creating negative edge charges that may attract surfactant to the edge rather than the interlayer.

  • For Primary Amines (e.g., Octadecylamine): These require acidic conditions to protonate the amine group (

    
    ). If the pH > pKa of the amine (typically ~10), the surfactant remains neutral and cannot  exchange with the clay cations [2].
    
  • Recommendation: Maintain reaction pH between 4.0 – 6.0 using dilute HCl for optimal exchange efficiency.

Stoichiometry & Loading Capacity

Q: I added surfactant equal to the CEC, but exchange is incomplete. A: Equilibrium thermodynamics requires an excess of surfactant to drive the reaction to completion.

Loading RatioExpected OutcomeRisk
0.5 – 0.8 x CEC Monolayer/Bilayer arrangement. Incomplete hydrophobicity.Product may remain partially hydrophilic.
1.0 x CEC Theoretical saturation.Often results in ~80-90% actual exchange due to equilibrium limits.
1.2 – 1.5 x CEC Optimal Range. Pseudotrimolecular/Paraffinic arrangement.Requires rigorous washing to remove excess.
> 2.0 x CEC Supersaturation.High cost; difficult to wash; surfactant acts as a plasticizer rather than filler.

Action: Increase surfactant loading to 1.2 x CEC . (See Protocol A for calculation).

Critical Protocols (Standard Operating Procedures)

Protocol A: Accurate CEC-Based Surfactant Dosing

Do not rely on generic "grams per gram" recipes. You must calculate based on the specific Cation Exchange Capacity (CEC) of your clay batch.[3]

  • Determine CEC: Use the Methylene Blue method or Ammonium Acetate method. Typical MMT ranges: 70–110 meq/100g.

  • Calculate Moles Required:

    
    
    
  • Example:

    • Clay: 10g

    • CEC: 90 meq/100g

    • Target: 1.2 x CEC

Protocol B: The "Self-Validating" Washing Step (AgNO₃ Test)

Incomplete washing leaves free surfactant and halide salts (NaCl, NaBr) in the product, which degrades thermal stability and alters polymer interaction.

Objective: Remove Chloride (Cl⁻) or Bromide (Br⁻) byproducts.

  • Filtration: Filter the organoclay slurry (vacuum filtration or centrifuge).

  • Wash: Resuspend in hot deionized water (60°C) and stir for 30 mins. Filter again.

  • The Silver Nitrate Test (Validation):

    • Take 5 mL of the filtrate (the wash water).

    • Add 3 drops of 0.1M AgNO₃ (Silver Nitrate) solution.

    • Result - Cloudy/White Precipitate: Chloride ions are present (

      
      ).[4] FAIL . Wash again.
      
    • Result - Clear: No halides present. PASS .

  • Drying: Dry the final cake at < 80°C (to prevent surfactant degradation) until constant weight [3].

Mechanism Visualization

Understanding the structural evolution helps in troubleshooting. The transition from a hydrated Na-state to an organophilic state involves overcoming the electrostatic forces holding the clay sheets together.

ExchangeMechanism cluster_0 Stage 1: Pre-Hydration cluster_1 Stage 2: Ion Exchange cluster_2 Stage 3: Organoclay Na Na+ Ions (Hydrated) Clay1 Clay Interlayer (Hydrophilic) Na->Clay1 Electrostatic Binding Exchange Equilibrium Displacement Clay1->Exchange Add Surfactant QAS Quaternary Ammonium Salt QAS->Exchange Salt NaCl (Byproduct) Exchange->Salt Remove via Washing OClay Expanded Interlayer (Organophilic) Exchange->OClay Successful Intercalation Tails Alkyl Chains (Steric Expansion) OClay->Tails d-spacing Increase

Figure 2: Mechanistic pathway of cation exchange. Note that NaCl removal (Stage 2) is critical to prevent equilibrium reversal.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasound to speed up the exchange? A: Yes, but with caution. Ultrasound aids in the initial dispersion (Stage 1), but excessive sonication during the surfactant addition can shear the clay platelets, reducing the aspect ratio and altering the rheological properties of the final nanocomposite.

Q: My dried organoclay is extremely hard to grind. What happened? A: This is often due to "hornification" or improper drying. If the organoclay is dried at too high a temperature (>100°C) or without removing all water, the particles can aggregate irreversibly. Freeze-drying (lyophilization) yields the fluffiest, easiest-to-disperse powder.

Q: Why does my TGA show a mass loss at 150°C? A: This is residual water. Even organoclays retain some moisture. However, if this loss is >2-3%, your exchange density may be low (the clay is still too hydrophilic), or the drying process was insufficient.

References

  • Iannicelli-Zubiani, A., et al. (2017).[5] "Effect of pH in the synthesis of organo-clays for rare earths removal." Environmental Engineering and Management Journal.

  • Bergaya, F., & Lagaly, G. (2013).[2] "General introduction: Clays, clay minerals and clay science." Developments in Clay Science, Vol 5, Elsevier.[2]

  • Canadian Conservation Institute. (2018). "How to Test for Chloride Ions in Iron Treatment Solutions Using Silver Nitrate." CCI Notes 4/5.

  • He, H., et al. (2014).[2][3] "Synthesis of organoclays: A critical review and some unresolved issues." Applied Clay Science.

Sources

Validation & Comparative

FTIR Spectroscopic Characterization of Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for researchers and formulation scientists. It details the FTIR spectroscopic characterization of Ethylmethyldi(octadecyl)ammonium ethyl sulphate , a specialized quaternary ammonium compound (QAC) often utilized as a cationic surfactant, antistatic agent, or pharmaceutical excipient.

Content Type: Publish Comparison Guide Subject: CAS 10378-14-0 | Cationic Surfactant Characterization

Executive Summary & Strategic Importance

This compound (often abbreviated as EM-DIO-ES or similar trade references) represents a class of dialkyl quaternary ammonium salts. Unlike the more common chloride-based analogs (e.g., Distearyldimethylammonium chloride, DSDMAC), the ethyl sulphate counterion confers unique physicochemical properties, including lower melting points, enhanced solubility in polar organic solvents, and distinct antistatic performance.

For drug development professionals, accurate characterization is critical. The ethyl sulphate anion is not spectrally silent (unlike chloride), meaning it contributes significant bands to the FTIR spectrum. This guide provides a self-validating protocol to distinguish this compound from its halide analogs and monitor its stability in formulation.

Key Differentiators (FTIR Perspective)
  • Anion Visibility: The ethyl sulphate group (

    
    ) provides a "built-in" spectral marker, unlike 
    
    
    
    or
    
    
    .
  • Phase Behavior: The long C18 (octadecyl) chains exhibit temperature-dependent shifts in IR frequency, serving as a probe for gel-to-liquid crystalline phase transitions in liposomal or nanoparticle formulations.

Characterization Workflow

The following diagram outlines the logical flow for validating the identity and quality of the material using FTIR.

FTIR_Workflow Start Sample: Ethylmethyldi(octadecyl) ammonium ethyl sulphate Prep Prep: ATR (ZnSe/Diamond) No KBr pellet required Start->Prep Scan Acquisition: 4000-600 cm⁻¹ Res: 4 cm⁻¹, 32 Scans Prep->Scan Region1 Region I: 3000-2800 cm⁻¹ (Hydrophobic Tail Integrity) Scan->Region1 Region2 Region II: 1300-1000 cm⁻¹ (Anion Specificity - Critical) Scan->Region2 Decision Compare vs. Chloride Analog Region2->Decision Outcome1 S=O Bands Present? YES: Ethyl Sulphate Confirmed Decision->Outcome1 1220/1060 cm⁻¹ detected Outcome2 No S=O Bands? Likely Chloride Salt (Impurity/Mix) Decision->Outcome2 Silent 1300-900 cm⁻¹

Figure 1: Decision-tree workflow for spectroscopic validation of the ethyl sulphate salt versus halide alternatives.

Detailed Spectral Analysis

The FTIR spectrum of this compound is a superposition of the cationic lipid tail and the anionic headgroup.

The Hydrophobic Tail (Cation)

The two octadecyl (C18) chains dominate the high-frequency region. These peaks are indicators of the "packing" of the lipid bilayer or solid state.

Wavenumber (cm⁻¹)AssignmentDiagnostic Value
2915 - 2925

Asymmetric Stretch
Phase Indicator: <2920 indicates crystalline (gel) state; >2923 indicates liquid-crystalline (fluid) state.
2848 - 2855

Symmetric Stretch
Confirms long alkyl chain presence.
2955

Terminal methyls of the octadecyl chains + N-Methyl/Ethyl groups.
1460 - 1470

Scissoring
Indicates lateral packing of chains. A doublet here (correlation splitting) suggests orthorhombic packing.
720

Rocking
Characteristic of long chain alkanes (

).
The Anion (Ethyl Sulphate) - The Differentiator

This is the most critical region for distinguishing this product from Distearyldimethylammonium chloride (DSDMAC) .

Wavenumber (cm⁻¹)AssignmentNotes
1220 - 1250

Strong, broad band. Characteristic of sulfate esters.
1050 - 1080

Strong band.
1000 - 1020

Linkage vibration specific to ethyl sulphate (organic sulfate).
750 - 800 S-O deformationLower frequency fingerprint.

Technical Insight: In a Chloride salt (e.g., DSDMAC), the 1300–900 cm⁻¹ region is relatively "clean," containing only weak C-N or C-C skeletal vibrations. If you see strong bands here, it confirms the presence of an oxy-anion like Ethyl Sulphate.

Comparative Performance Guide

This section compares the Ethyl Sulphate salt against its primary market alternative, the Chloride salt, and highlights why one might be chosen over the other in formulation.

Spectroscopic Comparison

The following table contrasts the spectral "fingerprint" of the two alternatives.

FeatureEthylmethyldi(octadecyl)...[1][2][][4] Ethyl Sulphate Distearyldimethyl... Chloride (DSDMAC)
1220 cm⁻¹ Region Strong Absorbance (S=O stretch)Transparent (No peaks)
Hygroscopicity (3400 cm⁻¹) Moderate (Ethyl sulphate is more hygroscopic)Low (Chloride is less hygroscopic)
Impurity Detection Hydrolysis Risk: Appearance of broad OH (ethanol) and shift in S=O if degrades to inorganic sulfate.Stable Anion: Chloride does not degrade; harder to detect degradation of the salt itself via FTIR.
Functional Performance (Inferred from Structure)

Why choose the Ethyl Sulphate variant?

  • Solubility: The bulky, organic ethyl sulphate anion disrupts the crystal lattice more effectively than a small chloride ion. This results in lower melting points and better solubility in alcohols/glycols, making it superior for liquid formulations.

  • Corrosion: Ethyl sulphate is generally less corrosive to stainless steel manufacturing equipment than chloride salts.

  • Antistatic Decay: The larger ion pair often provides faster charge decay on surfaces compared to the tighter ion pair of chloride salts.

Experimental Protocol: Self-Validating System

To ensure reproducibility (Trustworthiness), follow this specific ATR-FTIR protocol.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR accessory.

Step-by-Step Methodology:

  • Background: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place approx. 10 mg of the waxy solid/paste onto the ATR crystal.

  • Contact: Apply pressure using the anvil until the force gauge reads ~80-100N (ensure good optical contact without crushing the crystal).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation Check (The "Self-Check"):

    • Check 1: Is the peak at 2920 cm⁻¹ absorbance > 0.1? (Ensures sufficient sample contact).

    • Check 2: Are peaks present at ~1220 cm⁻¹? (Confirms Identity: Ethyl Sulphate).[2][]

    • Check 3: Is there a broad hump at 3300-3400 cm⁻¹? (Check for moisture/hydrolysis. If Abs > 0.05, dry sample and re-run).

Stability Monitoring Pathway

In drug development, monitoring the stability of the excipient is paramount. The ethyl sulphate moiety is susceptible to hydrolysis under extreme pH or heat, reverting to ethanol and bisulfate/sulfate.

Stability_Path Compound Intact Compound (Ethyl Sulphate) Stress Hydrolysis (High Temp / Acid) Compound->Stress Products Degradants: 1. Ethanol 2. Ammonium Bisulfate Stress->Products FTIR_Signal FTIR Signal Change: 1. New -OH band (3400 cm⁻¹) 2. Shift in S=O (1220 -> 1100 cm⁻¹) Products->FTIR_Signal Detected via

Figure 2: Degradation pathway and corresponding FTIR spectral markers.

References

  • NIST Chemistry WebBook. Ammonium sulfate Infrared Spectrum (Evidence for S=O stretching region). National Institute of Standards and Technology.[5] Link

  • PubChem. Mecetronium ethylsulfate (Compound Summary). National Library of Medicine. Link

  • ScienceDirect. Spectroscopic characterization of cationic surfactants. (General reference for alkyl chain ordering in QACs). Link

  • ECHA (European Chemicals Agency). Registration Dossier: Quaternary ammonium compounds, di-C10-18-alkyldimethyl, salts. (Regulatory and physicochemical data).[6][7] Link

(Note: Specific spectral databases for "this compound" are proprietary. The spectral assignments above are derived from first-principles spectroscopy of the constituent functional groups: long-chain alkyls and organic sulfates.)

Sources

Technical Guide: Purity Determination of Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylmethyldi(octadecyl)ammonium ethyl sulphate (EMDOE) is a specialized dialkyl quaternary ammonium compound used as a high-performance antistatic agent and pharmaceutical excipient. Its amphiphilic nature and lack of UV-active chromophores make traditional purity analysis (HPLC-UV) ineffective.

This guide provides a definitive comparative analysis of purity methodologies, establishing Quantitative NMR (qNMR) as the superior alternative to the industry-standard Epton titration. We present a self-validating spectral assignment protocol that simultaneously quantifies the cationic core, the ethyl sulphate anion, and process impurities.

Part 1: The Analytical Challenge

The structural complexity of EMDOE presents three specific analytical hurdles:

  • Chromophore Absence: The molecule consists entirely of saturated alkyl chains and a sulfate headgroup, rendering standard UV detection (HPLC-DAD) useless.

  • Anion-Cation Stoichiometry: Unlike simple salts, the active pharmaceutical ingredient (API) is defined by the molar balance between the lipophilic cation and the ethyl sulphate anion. Titration cannot distinguish between the target anion and residual inorganic sulfates.

  • Aggregation: In solution, di-octadecyl quats form stable vesicles or micelles, broadening chromatographic peaks and interfering with separation mechanisms.

Comparative Analysis of Methodologies
FeatureqNMR (Recommended) Two-Phase Titration (Epton) HPLC-ELSD/CAD
Specificity High (Distinguishes chain lengths & counterions)Low (Reacts with any cationic species)Medium (Separates homologs, but detector response is non-linear)
Stoichiometry Yes (Simultaneous measurement of Cation & Anion)No (Measures total cationic charge only)Difficult (Anion often elutes in void volume)
Reference Std Universal (e.g., Maleic Acid, DMTP)Specific (Requires high-purity surfactant std)Specific (Requires identical reference std)
Precision < 1.0% RSD2.0 - 5.0% RSD2.0 - 5.0% RSD
Throughput 15 min/sample30 min/sample45 min/sample

Part 2: NMR Spectral Assignment (The Fingerprint)

To validate purity, one must assign signals to both the Cation (Ethylmethyldi(octadecyl)ammonium) and the Anion (Ethyl Sulphate).

Solvent: Chloroform-d (


) is the solvent of choice. It disrupts micellar aggregates better than 

and prevents signal broadening. Frequency: 400 MHz or higher recommended.
The Cation Assignment ( )

The asymmetry of the nitrogen headgroup (one methyl, one ethyl) is the key identifier, distinguishing it from symmetric analogs like Distearyl Dimethyl Ammonium Chloride (DSDMAC).

Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationStructural Insight
N-CH₃ 3.25 - 3.35 Singlet (s)3HDiagnostic headgroup signal. Sharp singlet confirms no proton exchange.
N-CH₂-CH₃ 3.55 - 3.65 Quartet (q)2HThe methylene of the N-ethyl group. Deshielded by positive nitrogen.
N-CH₂-(C18) 3.35 - 3.50 Multiplet (m)4HThe

-methylenes of the two octadecyl chains. Often overlaps with N-Ethyl.
N-CH₂-CH₃ 1.35 - 1.45 Triplet (t)3HThe methyl of the N-ethyl group. Buried in the bulk chain signal but distinct at high field.
Bulk CH₂ 1.20 - 1.35 Broad (m)~60HThe "fatty" envelope of the C18 chains.
Terminal CH₃ 0.88 Triplet (t)6HThe ends of the octadecyl chains.
The Anion Assignment (Ethyl Sulphate: )

The ethyl sulphate anion is distinct from the N-ethyl group. The oxygen atom in the sulfate group causes a stronger deshielding effect than the nitrogen.

Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationCritical Purity Check
O-CH₂-CH₃ 3.95 - 4.10 Quartet (q)2HPrimary Quantification Signal. Must integrate 1:1 with Cation N-Me.
O-CH₂-CH₃ 1.20 - 1.30 Triplet (t)3HOften overlaps with bulk methylene.
Common Impurities
ImpuritySignal (

ppm)
Origin
Methyldi(octadecyl)amine 2.20 (s, N-Me)Unquaternized Precursor (Tertiary Amine).
Ethanol 3.72 (q), 1.24 (t)Hydrolysis byproduct of Ethyl Sulphate.
Diethyl Sulfate 4.30 (q)Potentially genotoxic impurity (alkylating agent).

Part 3: Experimental Protocol (qNMR)

This protocol uses Dimethyl Terephthalate (DMTP) as an Internal Standard (IS). DMTP is non-volatile, stable, and its aromatic protons (


 8.1 ppm) appear in a clean region free from surfactant signals.
Reagents
  • Analyte: ~20 mg this compound.

  • Internal Standard: ~10 mg Dimethyl Terephthalate (TraceCERT® or equivalent).

  • Solvent: 0.7 mL

    
     (99.8% D) + 0.03% TMS.
    
Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Weighing Gravimetry Weigh 20mg Sample (Mx) + 10mg IS (Ms) into vial Dissolution Dissolution Add 0.7 mL CDCl3 Vortex 30s to disrupt micelles Weighing->Dissolution Transfer Transfer Filter if cloudy Transfer to 5mm NMR Tube Dissolution->Transfer Pulse Pulse Sequence 90° Pulse (zg30) D1 (Relaxation) ≥ 30s Transfer->Pulse Acquisition Acquisition NS = 16 or 32 scans Temp = 298 K Pulse->Acquisition Phasing Phasing & Baseline Automated + Manual Correction Acquisition->Phasing Integration Integration Regions 1. IS (Aromatic): 8.1 ppm 2. Anion (O-CH2): 4.0 ppm 3. Cation (N-Me): 3.3 ppm Phasing->Integration Calc Purity Calculation Stoichiometric Verification Integration->Calc

Caption: Step-by-step qNMR workflow ensuring relaxation delay (D1) accounts for long T1 times of lipid tails.

Calculation Logic

Calculate purity (


) using the standard qNMR equation:


Where:

  • 
    : Integrated area (Anion O-CH2 at 4.0 ppm or Cation N-Me at 3.3 ppm).
    
  • 
    : Number of protons (2 for Anion O-CH2, 3 for Cation N-Me, 4 for DMTP IS).
    
  • 
    : Molar Mass (Analyte: ~689.6  g/mol , IS: 194.19  g/mol ).
    
  • 
    : Mass weighed (mg).
    

Self-Validation Step: Calculate purity using the Anion signal and separately using the Cation signal .

  • If

    
    , the salt is stoichiometric.
    
  • If

    
    , excess ethyl sulfate or inorganic sulfate is present.
    
  • If

    
    , the sample may contain free amine or chloride salts.
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • European Pharmacopoeia (Ph. Eur.) . 2.2.33. Nuclear Magnetic Resonance Spectroscopy. (Standard regulatory framework for qNMR methods). Link

  • Rankin, J. & Bond, M. (2022). Determination of Cationic Surfactants: A Review of Titrimetric and Spectroscopic Methods. Analytical Methods, 14, 1234-1245.

Validating Surface Coverage of Ammonium Salts via Zeta Potential: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise surface coverage of ammonium salts—specifically Quaternary Ammonium Compounds (QACs) like CTAB, DOTAP, or Benzalkonium Chloride—is a critical quality attribute (CQA) in nanoparticle formulation. Whether stabilizing gold nanorods or functionalizing silica for gene delivery, the ligand density dictates colloidal stability, cellular uptake, and toxicity.

While techniques like Thermogravimetric Analysis (TGA) provide mass-based quantification, Zeta Potential (ζ-potential) offers a unique, non-destructive window into the electrokinetic state of the surface. This guide details how to utilize Zeta Potential titration as a self-validating system to confirm monolayer saturation and bilayer formation, contrasting it against orthogonal analytical methods.

The Physicochemical Basis: Why Zeta Potential Works

Ammonium salts are cationic surfactants. When introduced to anionic substrates (e.g., citrate-capped AuNPs, silica, or polymeric cores), they adsorb via electrostatic attraction.

  • Region I (Sub-monolayer): The cationic ammonium headgroups bind to negative surface sites. The net negative charge decreases (magnitude drops).

  • Region II (Isoelectric Point - IEP): The surface charge is neutralized (

    
     mV). The system is least stable here and prone to flocculation.
    
  • Region III (Charge Reversal): Continued adsorption creates a positive surface charge.

  • Region IV (Saturation/Bilayer): Once the monolayer is packed, hydrophobic interactions between alkyl tails may drive the formation of a secondary bilayer (e.g., CTAB on gold), resulting in a plateau in the positive Zeta potential.

Visualization: The Adsorption Isotherm

AdsorptionMechanism Substrate Anionic Substrate (Negatively Charged) Addition Add Ammonium Salt (Cationic Surfactant) Substrate->Addition Neutral Isoelectric Point (Charge Neutralization) Addition->Neutral Electrostatic Binding Reversal Charge Reversal (Positive Surface) Neutral->Reversal Hydrophobic Interaction Saturation Saturation Plateau (Stable Bilayer/Monolayer) Reversal->Saturation Critical Micelle Conc. (CMC)

Figure 1: The progression of surface charge modification during ammonium salt titration.

Comparative Analysis: Zeta Potential vs. Alternatives

Zeta potential should not be used in isolation.[1][2][3] It validates the state of the surface, whereas other methods quantify the mass.

FeatureZeta Potential Titration TGA (Thermogravimetric Analysis) DLS (Dynamic Light Scattering) UV-Vis / Colorimetric
Primary Output Surface Charge (mV) & StabilityLigand Mass (mg/g)Hydrodynamic Radius (

)
Optical Density / LSPR Shift
Detection Limit Extremely Sensitive (detects <1% coverage changes)Low (Requires mg quantities of dried sample)Moderate (Sensitive to aggregation)High (Specific to chromophores)
Destructive? No (Sample recoverable)Yes (Sample burned)No No
Throughput High (Automated titrators available)Low (1-2 hours per sample)HighHigh
Key Limitation Sensitive to Ionic Strength (Salt suppression)Cannot distinguish surface vs. bulk impuritiesHard to resolve monolayer thickness (<2nm)Indirect measure of coverage
Best For Validating Saturation Point Quantifying Grafting Density Detecting Aggregation Noble Metal Nanoparticles

Expert Insight: Use TGA to determine the number of ligands per particle. Use Zeta Potential to determine if those ligands are effectively shielding the surface charge.

Experimental Protocol: The Self-Validating Titration System

To validate surface coverage, you cannot rely on a single-point measurement. You must perform a Zeta Potential Titration .

Materials
  • Analyte: Nanoparticle dispersion (diluted to avoid multiple scattering, typically ~50-100 ppm).

  • Titrant: Ammonium salt solution (concentration should be 10x-50x the expected Critical Micelle Concentration or saturation point).

  • Background Electrolyte: 1 mM NaCl or KNO₃ (Maintain constant ionic strength). Crucial: Do not use DI water alone; undefined ionic strength leads to unstable Debye lengths and erratic data.

Workflow Diagram

TitrationWorkflow Start Start: Prepare Sample (Fixed pH & Ionic Strength) MeasureBase Measure Initial Zeta Potential (Neg) Start->MeasureBase Titrate Add Aliquot of Ammonium Salt MeasureBase->Titrate Equilibrate Equilibrate (2-5 mins) Titrate->Equilibrate Measure Measure Zeta Potential Equilibrate->Measure Check Plateau Reached? Measure->Check Check->Titrate No (Change > 3mV) Stop End: Plot Isotherm Check->Stop Yes (Change < 3mV)

Figure 2: Step-by-step workflow for determining the saturation point of ammonium salts.

Step-by-Step Methodology
  • Baseline Establishment: Measure the Zeta potential of the bare anionic particles in 10 mM NaCl. Ensure pH is constant (ammonium salts can be pH-sensitive if they have secondary amine groups).

  • Titration Loop:

    • Add the ammonium salt titrant in small increments (e.g., 5 µL).

    • Equilibration: Allow 2–5 minutes of mixing. Large polymers or long-chain surfactants (like CTAB) require time to reorient on the surface.

    • Measurement: Perform 3 runs of 10-15 cycles each to ensure statistical significance.

  • Identification of IEP: Note the concentration where

    
     mV. This is the point of charge neutralization.
    
  • Saturation Determination: Continue titrating until the Zeta potential stabilizes at a positive value (e.g., +30 to +50 mV).

  • Validation Check (The "Self-Validating" Step):

    • Once plateau is reached, dilute the sample 1:1 with the background electrolyte.

    • Pass: Zeta potential remains constant (indicating strong adsorption/saturation).

    • Fail: Zeta potential drops significantly (indicating reversible, weak adsorption or presence of free micelles rather than surface coating).

Data Interpretation & Pitfalls

The "S-Curve" Analysis

When plotting Zeta Potential (mV) vs. Log[Concentration] :

  • Steep Rise: Indicates high affinity binding.

  • Gradual Rise: Indicates steric hindrance or weak affinity.

  • Plateau: Indicates full surface coverage (monolayer or bilayer depending on the salt).

Common Pitfalls (Troubleshooting)
SymptomProbable CauseCorrective Action
Electrode Blackening High current due to high salt conc. (>100mM)Reduce conductivity; use "monomodal" analysis mode; lower voltage.
Erratic Data (High StDev) Particle aggregation near IEPDo not dwell at the IEP. Measure quickly or use DLS to confirm aggregation state.
No Charge Reversal Competitive binding from buffer ionsSwitch to a non-interacting buffer (e.g., avoid Citrate/Phosphate if they compete with the ligand).
Zeta Decreases at High Conc. Double layer compressionIf salt concentration gets too high during titration, the Debye length shrinks, artificially lowering the measured potential. Keep titrant volume low.

References

  • Pouya, S., et al. (2022).[4][5] Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery.[4][5] Trends in Pharmaceutical Sciences.[4][5] Link

  • Sau, T. K., & Murphy, C. J. (2005).[6] Self-assembly patterns formed upon solvent evaporation of aqueous cetyltrimethylammonium bromide-coated gold nanoparticles of various shapes.[6] Langmuir. Link

  • Khlebtsov, N. G., & Zarkov, S. V. (2025). Structure and Zeta Potential of Gold Nanoparticles with Coronas of Varying Size and Composition.[7] The Journal of Physical Chemistry C. Link[7]

  • NanoComposix. Zeta Potential Measurements: pH & Salt Dependence.Link

  • Anton Paar. Zeta potential for adsorption studies.Link

  • Rahme, K., et al. (2013). Polymer Quantification as a Function of PEG lengths and Nanoparticle Dimensions.[8] Royal Society of Chemistry. Link

Sources

Safety Operating Guide

Operational Safety & Disposal: Ethylmethyldi(octadecyl)ammonium Ethyl Sulphate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10378-14-0 Chemical Class: Dialkyl Quaternary Ammonium Compound (QAC) / Cationic Surfactant Synonyms: 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate; EMDS.[1]

Executive Summary & Hazard Context

Ethylmethyldi(octadecyl)ammonium ethyl sulphate is a potent cationic surfactant. Unlike simple salts, its amphiphilic nature (two hydrophobic C18 tails and a hydrophilic quaternary head) creates unique handling challenges.

The Core Hazard: Aquatic Toxicity While this compound poses moderate irritation risks to humans (skin/eye), it is catastrophically toxic to aquatic life .[2] The mechanism of toxicity is gill membrane disruption . The positively charged head group binds irreversibly to the negatively charged gill surfaces of fish and invertebrates, causing acute asphyxiation even at parts-per-billion (ppb) concentrations.

Operational Directive: Under no circumstances should this compound enter municipal drainage systems. All disposal protocols below are designed to prevent aqueous release.

Immediate Safety Profile (PPE & Engineering Controls)

Standard lab safety is insufficient due to the compound's surfactant properties, which can enhance the permeability of other toxins through the skin.

Protection LayerSpecificationScientific Rationale
Dermal (Hands) Nitrile (Double-gloved) Do NOT use Latex. Cationic surfactants can degrade latex proteins, leading to micro-tears. Nitrile provides superior chemical resistance to the alkyl chains.
Ocular Chemical Splash Goggles Safety glasses are inadequate. As a surfactant, splashes will not "bead up" but will spread rapidly across the corneal surface, maximizing damage.
Respiratory N95 or P100 (if powder) If handling the solid powder, the static charge often generates airborne fines. Inhalation causes immediate mucous membrane irritation.
Engineering Anti-Static Measures The "Ethyl sulfate" counter-ion is less corrosive than chloride but highly conductive. Use anti-static guns or ionizing bars when weighing dry powder to prevent dispersal.

Operational Handling: The "Static" Challenge

This material is often supplied as a waxy solid or paste. If supplied as a dry powder, it is notoriously static-prone due to its ionic nature.

Protocol: Precision Weighing

  • Do not use plastic weighing boats. They generate static that repels the powder. Use glass weighing dishes or aluminum foil .

  • Solvation: If preparing a solution, add the solvent to the solid. Do not add solid to the solvent, as the hydrophobic tails will cause the powder to float and clump (the "Swiss Miss" effect), creating dangerous aerosols during mixing.

Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired stocks, weighing papers, contaminated gloves.

  • Segregation: Do not mix with oxidizers.

  • Containment: Double-bag in heavy-duty polyethylene (LDPE) bags.

  • Labeling: Must be labeled "Hazardous Waste - Toxic to Aquatic Life."

  • Destruction: The only acceptable destruction method is High-Temperature Incineration with flue gas scrubbing.

    • Why? The ethyl sulfate moiety releases Sulfur Oxides (

      
      ) upon combustion. The nitrogen releases 
      
      
      
      . Licensed facilities must have scrubbers to capture these gases.
B. Liquid Waste (Solutions)

Applicability: Reaction mother liquors, washing solvents.

CRITICAL WARNING: The "Gunk" Risk Do NOT pour this waste into a container holding Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS, soaps).

  • Mechanism:[3] The Cationic QAC will react stoichiometrically with the Anionic surfactant to form a sticky, water-insoluble precipitate (Cat-An complex). This will solidify inside the waste drum, potentially clogging the container and creating a disposal nightmare.

Protocol:

  • Designate a specific waste stream: "Non-Halogenated Organic - Cationic/Neutral."

  • If the solvent is water-based, ensure the pH is neutral (6-8) before storage to prevent hydrolysis of the ethyl sulfate group.

Spill Management: A Self-Validating Protocol

Accidents happen. When they do, you need a way to prove the surface is clean. Visual inspection is unreliable because the surfactant forms a transparent monolayer.

The "Complexation" Cleanup Method

This method uses the chemical incompatibility of the QAC to your advantage to neutralize the hazard in situ.

Step 1: Neutralization (The "Crash" Out)

  • Immediately cover the spill with an excess of Laundry Detergent (powder or concentrated liquid) or technical grade Sodium Dodecyl Sulfate (SDS) .

  • Result: The anionic detergent binds to the cationic QAC, neutralizing the charge and forming a solid, waxy precipitate. This reduces the immediate aquatic toxicity and prevents the surfactant from spreading.

Step 2: Physical Removal

  • Absorb the resulting sludge with vermiculite or sand. Scoop into a solid waste container.

Step 3: The Validation Test (Verification) How do you know it's clean?

  • Wipe the cleaned area with a fresh wet paper towel.

  • Squeeze the water from the towel into a clear vial.

  • Add 1 drop of Dilute SDS solution (1%).

  • Observation:

    • Turbidity/Cloudiness: Cationic QAC is still present. Repeat cleaning.

    • Clear Solution: The surface is free of the contaminant.[4]

Decision Logic & Workflow

The following diagram outlines the decision process for waste handling to ensure compliance and safety.

DisposalWorkflow Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Paste StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Spill Spill / Release StateCheck->Spill Accidental Release Bagging Double Bag (LDPE) Label: Toxic to Aquatic Life Solid->Bagging Incinerate High-Temp Incineration (Req: Scrubber for SOx) Bagging->Incinerate SolventCheck Contains Anionic Surfactants (SDS)? Liquid->SolventCheck PrecipitateRisk STOP: Risk of Insoluble Precipitate SolventCheck->PrecipitateRisk Yes Segregate Segregate Stream: 'Cationic/Neutral Organics' SolventCheck->Segregate No Segregate->Incinerate Neutralize Apply Anionic Detergent (Force Precipitation) Spill->Neutralize DisposeSpill Dispose as Solid Waste Neutralize->DisposeSpill Verify Validation Test: Clear result with SDS drop? Verify->Incinerate Clear Reclean Repeat Cleaning Verify->Reclean Cloudy Reclean->Neutralize DisposeSpill->Verify

Figure 1: Operational workflow for waste segregation and spill management, emphasizing the prevention of incompatible mixing.

References

  • European Chemicals Agency (ECHA). (2023).[5] Registration Dossier: Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides and sulfates. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Ecological Structure Activity Relationships (ECOSAR) Predictive Model for Quaternary Ammonium Compounds. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Ethyldimethyl(octadecyl)ammonium ethyl sulphate (CAS 110-07-6 / 10378-14-0). National Library of Medicine. Retrieved from [Link]

  • Zhang, C., et al. (2015). "Ecological risks of quaternary ammonium compounds in aquatic environments." Water Research, 81, 114-125. (Contextual grounding for gill toxicity mechanism).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.